Isomintlactone

Catalog No.
S587106
CAS No.
13341-72-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isomintlactone

CAS Number

13341-72-5

Product Name

Isomintlactone

IUPAC Name

(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

InChI Key

VUVQBYIJRDUVHT-RCOVLWMOSA-N

SMILES

CC1CCC2=C(C(=O)OC2C1)C

solubility

Slightly soluble in water; soluble in oil
soluble (in ethanol)

Synonyms

isomintlactone, mintlactone

Canonical SMILES

CC1CCC2=C(C(=O)OC2C1)C

Isomeric SMILES

C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C

The exact mass of the compound Menthalactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isomintlactone GC-MS identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Isomintlactone

The table below summarizes the fundamental chemical identifiers and predicted physicochemical properties of this compound that are relevant for GC-MS analysis [1].

Property Value / Description
IUPAC Name (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [2]
Molecular Formula C10H14O2 [1] [3]
Average Molecular Weight 166.22 g/mol [1] [3]
CAS Registry Number 75684-66-1; 13341-72-5 (other stereoisomer) [1] [3]
Chemical Class Benzofurans (a benzene ring fused to a dihydrofuran-2-one) [1]
Predicted LogP 2.26 [1]
Water Solubility 5 g/L (Predicted) [1]
Optical Rotation [α]20D -51.8 (c=10 in ethanol) for one enantiomer [1]

Analytical Parameters for GC-MS

For effective GC-MS analysis, both the compound's characteristics and instrument parameters must be considered. This compound is typically present at trace levels in peppermint oil and requires effective separation and sensitive detection [3].

Sample Preparation and Extraction

This compound can be isolated from natural sources like peppermint oil through the following established techniques [3]:

  • Silica Gel Fractionation: Used to concentrate lactones from the oil before analysis.
  • Gas Chromatography-Olfactometry (GCO): Helps isolate odor-active compounds for identification.
  • Stable Isotope Dilution Assay (SIDA): Employed for accurate quantitative analysis using a deuterium-labeled internal standard.

The following workflow diagrams a general approach for sample preparation and analysis:

G Start Sample Material (Peppermint Oil/Herbs) A Extraction & Concentration (Silica Gel Fractionation) Start->A B Instrumental Analysis (GC-MS / GC-Olfactometry) A->B C Data Acquisition B->C D Data Interpretation & Quantification (Spectral Library Match / SIDA) C->D

General experimental workflow for identifying and quantifying this compound.

GC-MS Instrumental Setup

While the search results do not contain a specific method for this compound, general principles and methods for similar compounds can be adapted. The following table suggests key parameters to optimize based on practices from recent GC-MS studies [4] [5] [6].

Parameter Suggested Configuration / Consideration
GC Column Medium-to-high polarity stationary phase (e.g., DB-Select 624 UI, DB-Wax) [6].
Injection Mode Split or splitless, depending on concentration.
Injection Port Temp. ~250 °C (Ensure stability of compounds) [5].
Carrier Gas & Flow Helium, fixed flow (e.g., 2 mL/min) [5].
Oven Temp. Program Optimized gradient (e.g., 40°C to 280°C at varying rates) to achieve separation [5].
MS Ionization Electron Ionization (EI) at 70 eV for library-compatible spectra [1] [7].
MS Acquisition Full scan (e.g., m/z 50-500) for untargeted analysis; SIM for high sensitivity in quantification [7].

Spectral Data and Identification

Under standard 70 eV EI conditions, this compound will produce a reproducible mass spectrum that serves as its primary fingerprint.

  • Spectral Interpretation: The mass spectrum is characterized by key fragments resulting from the breakdown of the molecular ion. The most abundant fragments and their proposed assignments should be used for confirmation [1].
  • Library Matching: The acquired spectrum should be searched against commercial spectral libraries (e.g., NIST, Wiley) for identification. The FooDB record lists a Primary ID of FDB014928, which can be a useful reference [1].

Key Considerations for Researchers

  • Stereochemistry Matters: this compound has defined stereocenters. The naturally occurring form has the absolute configuration (6S,7aR). Chiral GC columns may be necessary to resolve it from other stereoisomers like mintlactone, as they have different sensory properties [2] [3].
  • Concentration is Low: Be aware that this compound is a trace-level odorant in peppermint oil. Highly sensitive techniques like SIDA or Selected Ion Monitoring (SIM) are often required for accurate quantification [3].
  • Focus on Natural Products: The primary application and identification of this compound are in food science, flavor chemistry, and aroma analysis. It is generally recognized as safe (GRAS) as a flavoring agent [3].

References

Chemical Identity and Properties of Isomintlactone

Author: Smolecule Technical Support Team. Date: February 2026

Isomintlactone is an organic compound classified within the benzofuran family. The table below summarizes its core chemical and physical properties.

Property Description
IUPAC Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1]
Molecular Formula C10H14O2 [1]
Molecular Weight 166.22 g/mol [1]
CAS Number 13341-72-5 [1]
Melting Point 77-79°C ((+)-Isomintlactone); 81-82°C ((-)-Isomintlactone) [1]
Solubility Slightly soluble in water; soluble in oil and ethanol [1]
Stereochemistry Two enantiomers: (6R,7aS)- and (6S,7aR)- this compound [1]

Occurrence in Peppermint Oil and Analytical Detection

This compound is a trace-level, odor-active compound found in peppermint (Mentha piperita L.) essential oil [1]. Its concentration and profile can vary based on the extraction method used.

  • Role in Aroma: Despite its low concentration, this compound is a key aroma compound contributing sweet, coconut, and coumarin-like notes to peppermint oil [1].
  • Quantitative Analysis: One study on Moroccan Mentha piperita essential oil identified this compound as the most abundant component, at 35.55% [2]. This high percentage is unusual and may be specific to the cultivar or geographic origin.
  • Analytical Protocols: The primary method for identifying and quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS) [2] [1]. It can be isolated from peppermint oil using techniques like silica gel fractionation for concentration before analysis [1].

Documented Bioactivities and Research Gaps

The search results indicate potential therapeutic avenues for peppermint oil, but do not provide direct experimental evidence or detailed mechanisms for this compound itself.

  • Antioxidant Activity: A study on Moroccan essential oils found that the antioxidant activities of M. piperita oil, measured through DPPH, ABTS, TAC, and FRAP assays, were mainly influenced by its major compounds, which included this compound [2]. This suggests this compound may contribute to the oil's overall antioxidant capacity.
  • Cardiovascular Research: A 2025 randomized controlled trial protocol investigates peppermint oil's effects on blood pressure in individuals with pre- and stage 1 hypertension [3]. The study rationale is based on peppermint's antioxidant, anti-inflammatory, and vasodilatory properties [3]. However, it attributes these effects primarily to menthol and flavonoids, without mentioning this compound.

Proposed Pathophysiological Pathways

While direct data on this compound is lacking, the general pathophysiology of cardiovascular diseases like hypertension involves several key processes that natural antioxidants may influence. The diagram below outlines these potential interconnected pathways.

G ExternalStress External Stressors OxidativeStress Oxidative Stress ExternalStress->OxidativeStress Inflammation Chronic Inflammation OxidativeStress->Inflammation EndothelialDysfunction Endothelial Dysfunction OxidativeStress->EndothelialDysfunction Inflammation->EndothelialDysfunction via Cytokines (e.g., TNF-α, IL-1β) NF_kB NF-κB Pathway Inflammation->NF_kB TGF_Beta TGF-β Pathway Inflammation->TGF_Beta Vasoconstriction Vasoconstriction EndothelialDysfunction->Vasoconstriction EndMT EndMT (Vascular Remodeling) EndothelialDysfunction->EndMT Hypertension Hypertension Vasoconstriction->Hypertension Antioxidants Antioxidant Compounds Antioxidants->OxidativeStress Scavenges Antioxidants->Inflammation Inhibits NF_kB->TGF_Beta Potentiates TGF_Beta->EndMT EndMT->Hypertension Vascular Stiffness

Potential pathways linking oxidative stress and inflammation to hypertension.

Experimental Workflow for Compound Analysis

For researchers aiming to study this compound, the following workflow outlines key steps from extraction to functional analysis.

G Step1 1. Plant Material & Extraction A1 Select plant cultivar Steam distillation, Solvent extraction Step1->A1 Step2 2. Compound Identification & Quantification A2 GC-MS analysis Silica gel fractionation Step2->A2 Step3 3. In Vitro Bioactivity Screening A3 Antioxidant assays (DPPH, FRAP) Cell-based assays (Endothelial cells) Step3->A3 Step4 4. In Vivo & Mechanistic Studies A4 Animal models of disease (e.g., hypertension) Pathway analysis (e.g., TGF-β, NF-κB) Step4->A4 A1->A2 A2->A3 A3->A4

A proposed research workflow for analyzing this compound.

References

Identification and Molecular Docking of Isomintlactone

Author: Smolecule Technical Support Team. Date: February 2026

Isomintlactone is one of 118 biomolecules identified from various parts of Maytenus senegalensis [1] [2] [3]. It has been specifically analyzed through molecular docking studies to understand its potential mechanism of action.

  • Target Protein: The study docked this compound against the prostaglandin E synthase (PGES) enzyme [1] [3]. PGES is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a major mediator of inflammation, pain, and fever.
  • Implied Activity: Binding to this target suggests that this compound may contribute to the plant's documented anti-inflammatory activity [1]. This provides a rational basis for its traditional use in treating conditions like rheumatism and fever.

The following diagram illustrates the logical workflow from plant material to the molecular modeling of this compound:

G Start Plant Material (Maytenus senegalensis) A Extraction & Isolation Start->A B Phytochemical Screening A->B C Compound Identification: This compound B->C D Molecular Docking C->D F Hypothesized Mechanism: Anti-inflammatory Activity D->F E Target Protein: Prostaglandin E Synthase E->D

Research pathway for this compound from identification to mechanism hypothesis.

Broader Phytochemical and Experimental Context

While a specific protocol for isolating this compound is not detailed in the search results, the following methodologies have been universally applied to study M. senegalensis extracts and their compounds.

Extraction and Isolation

The general workflow for extracting and identifying compounds from M. senegalensis is outlined below.

Step Description Specific Examples from Research
1. Plant Material Preparation Roots, stem bark, or leaves are air-dried, powdered, and stored [4] [5]. Root bark air-dried and ground [4]; stem bark sun-dried and powdered [5].
2. Extraction Maceration or decoction using solvents like ethanol, methanol, or water [4] [5] [6]. Ethanolic maceration of root bark (2 kg in 6L ethanol) [4]; aqueous decoction of stem bark [5].
3. Compound Identification Analysis of crude extracts or isolated compounds using chromatographic and spectroscopic techniques [2] [5] [3]. HPLC-ESI-MSn for phenolic composition [5]; GC-MS and HPLC-ESI-MSn for phytocompounds [2] [3].
Pharmacological Activity Assessment

Bioactivities relevant to this compound's proposed anti-inflammatory action have been evaluated using the following experimental models.

Activity Assayed Experimental Model/Protocol Key Findings on Extracts/Compounds
In Vivo Anti-inflammatory In vivo models in mice [1] [2]. Crude extracts and fractions showed significant anti-inflammatory activity [1] [2].
In Vitro Antiplasmodial Testing of 46 isolated compounds [1] [2]. Specific compounds from the plant demonstrated antiplasmodial activity [1] [2].
In Vivo Antiplasmodial Peter's 4-day suppressive test in mice infected with P. berghei [4]. Ethanolic root bark extract (25-100 mg/kg) caused dose-dependent parasitaemia suppression (88.5-98.1%) [4].

Toxicity and Clinical Safety Profile

Research indicates that M. senegalensis extracts have a favorable safety profile, which is crucial for future drug development.

  • Preclinical Safety: In vivo studies in mice and rats show low toxicity. An oral median lethal dose (LD₅₀) in mice was greater than 1,600 mg/kg [4], and a limit test in rats found an LD₅₀ over 5,000 mg/kg [6]. A 28-day subchronic toxicity study in rats at doses up to 1000 mg/kg showed no significant adverse effects on body weight, hematology, clinical biochemistry, or organ histology [6].
  • Clinical Cardiac Safety: A clinical trial in 2024 specifically assessed the electrocardiographic effects of M. senegalensis root bark extract in healthy adult volunteers. It concluded that a 4-day regimen (up to 800 mg every 8 hours) resulted in no clinically significant impact on QTc interval, indicating an advantageous cardiac safety profile [7].

Conclusion and Research Implications

This compound in Maytenus senegalensis represents a promising candidate for anti-inflammatory drug development. Current evidence includes:

  • Molecular-level rationale for its activity through PGES inhibition [1] [3]
  • Robust traditional and empirical evidence of the whole plant extract's efficacy and safety [4] [7]

The main gap is the lack of dedicated isolation, purification, and in vitro/in vivo validation studies on the pure this compound compound. Future research should focus on:

  • Developing optimized isolation protocols for this compound
  • Conducting in vitro anti-inflammatory assays (e.g., COX-2, PGES inhibition)
  • Performing in vivo efficacy and pharmacokinetic studies with the pure compound

References

Chemical and Physical Profile of Isomintlactone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical data for Isomintlactone, which is essential for researcher reference and compound identification.

Property Value / Description
IUPAC Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1]
Other Names Mintlactone; (+)-Isomintlactone; 5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-benzofuranone [2] [1]
CAS Number 13341-72-5 (other numbers like 75684-66-1 also exist) [2] [1]
Molecular Formula C10H14O2 [2] [1]
Molecular Weight 166.22 g/mol [1]
Chemical Structure A benzofuran (benzene ring fused to a furan) with a partially saturated ring system and a gamma-lactone moiety [2] [1]
Stereochemistry Two defined stereocenters. Naturally occurring form is often specified as (6R,7aS) or (6S,7aR), indicating specific enantiomers. [2] [1]
Melting Point Varies by enantiomer: 81-82°C for (6R,7aS) and 77-79°C for (6S,7aR) [1]
Optical Rotation [α]20D -51.8 (c, 10 in EtOH) for one enantiomer; others reported [2] [1]
Solubility Slightly soluble in water; soluble in oil and ethanol [1]
Predicted logP 2.26 (indicating moderate lipophilicity) [2]

Natural Occurrence and Biosynthesis

This compound is a natural compound found predominantly in peppermint (Mentha × piperita) and has also been detected in other herbs and spices [2] [1]. Its presence in these plants suggests its potential as a biomarker for dietary intake [2].

The compound is a monoterpenic lactone, meaning its biosynthetic origin in Mentha piperita is derived from monoterpene precursors [3] [4]. A key biosynthetic route involves the oxidation of menthofuran, a monoterpene, to form mint lactones, including this compound [1] [3].

Synthesis and Analytical Methods

The synthesis of this compound has been achieved through various methods, which are crucial for producing standards or larger quantities for research.

| Method | Key Features | Citation | | :--- | :--- | :--- | | Total Synthesis | Multi-step process from various precursors like (+)-Citronellal, (-)-Isopulegol, Geraniol, and Nerol. A recent method uses SmI2-induced intramolecular radical cyclization for efficiency. [3] [5] | | Natural Isolation | Isolated from peppermint oil using techniques like silica gel fractionation, gas chromatography-olfactometry (GCO), and gas chromatography-mass spectrometry (GC-MS). [1] | | Quantitative Analysis | Stable Isotope Dilution Analysis (SIDA) is used, employing a deuterium (²H)-labeled saturated mint lactone as an internal standard for accurate measurement. [1] |

Research Applications and Biological Significance

Current research on this compound is heavily centered on its role as a flavor and aroma compound, though this points to potential for broader pharmacological investigation.

  • Flavor and Aroma Science: this compound is a trace-level, odor-active compound in peppermint oil. Despite its low concentration, it has a low odor threshold and contributes significantly to the sweet, coconut, and coumarin-like aroma profile of mint [1]. This makes it highly relevant for:
    • Food Science: Used as a flavoring agent in confectionery, beverages, and other food products [1].
    • Pharmaceuticals: Employed to improve the palatability of oral hygiene products and medicines [1].
    • Fragrance Industry: A key component in the sensory profile of peppermint oil for aromatherapy and perfumery [1].
  • Regulatory Status: this compound is Generally Recognized As Safe (GRAS) by the US FDA when used as a flavoring agent [1].

Research Gaps and Future Directions

The search results indicate a significant opportunity for further research into this compound.

  • Limited Data on Signaling Pathways and Drug Development: The available literature lacks detailed studies on this compound's interactions with specific cellular signaling pathways (e.g., PI3K/AKT, MAPK) or its potential mechanisms of action in a drug development context [6]. Its documented bioactivity currently remains in the realm of flavor chemistry.
  • Suggested Experimental Approach: To advance research, the following workflow, based on common practice in phytochemistry, is recommended. The diagram below outlines a potential pathway from discovery to mechanistic analysis.

G Start Natural Source (Peppermint Plant) A Extraction & Isolation (Solvent extraction, Fractionation) Start->A B Compound Identification (GC-MS, NMR, IR) A->B C Purification (Chromatography, Crystallization) B->C D In vitro Bioactivity Screening (Anti-inflammatory, Anticancer, Antimicrobial) C->D E Mechanism of Action Studies (Signaling Pathway Analysis, Target Identification) D->E F In vivo Validation (Animal models of disease) E->F

To fill the existing knowledge gaps, your research could focus on:

  • Bioactivity Screening: Conducting broad-scale in vitro assays to test this compound for antioxidant, anti-inflammatory, or cytotoxic activities.
  • Target Identification: Using techniques like affinity chromatography or cellular thermal shift assays (CETSA) to find protein targets.
  • Pathway Analysis: Once a biological effect is confirmed, you can investigate its impact on relevant signaling pathways, such as those involved in inflammation (NF-κB) or cell survival (PI3K/AKT) [6].

References

Isomintlactone biosynthesis in plants

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway in Peppermint

The biosynthesis of both (-)-mintlactone and (+)-isomintlactone in peppermint has been experimentally determined [1] [2]. The pathway originates from the ubiquitous monoterpene, limonene, and involves a series of oxidation and cyclization steps. The key intermediate is piperitenone oxide, which undergoes cyclization to form the lactones [1].

The diagram below illustrates this pathway:

G Limonene Limonene Other Monoterpenes Other Monoterpenes Limonene->Other Monoterpenes Oxidation Piperitenone Piperitenone Limonene->Piperitenone Oxidation Piperitenone Oxide Piperitenone Oxide Piperitenone->Piperitenone Oxide Epoxidation Mintlactone Mintlactone Piperitenone Oxide->Mintlactone Cyclization Isomintlactone This compound Piperitenone Oxide->this compound Cyclization Biosynthetic Network Biosynthetic Network Biosynthetic Network->Limonene Precursor

Biosynthetic pathway of mintlactone and this compound from limonene.

Key Experimental Evidence

The pathway was elucidated using radioisotope tracer studies. Researchers fed peppermint plants with labeled precursors like [2-¹⁴C,5-³H₂]-mevalonic acid (MVA) and analyzed the incorporation of the label into the lactones [1]. The specific experimental findings are summarized below:

Experimental Approach Key Finding
Tracer studies with [2-¹⁴C,5-³H₂]-MVA [1] Confirmed the terpenoid origin of the lactone skeleton from the mevalonate pathway.
Comparative analysis of menthone, menthol, and the lactones [1] Established a biosynthetic link and shared intermediates between common mint monoterpenes and the lactones.
Identification of piperitenone oxide [1] Pinpointed the direct precursor that cyclizes to form both mintlactone and this compound.

Synthetic Approaches

For research purposes, several total syntheses of mintlactone and this compound have been developed. These are valuable for confirming structure and producing analogs. The table below summarizes some key strategies:

Synthetic Strategy Key Feature Citation
SmI2-Induced Radical Cyclization Uses samarium(II) iodide to construct the bicyclic core in one step; efficient and stereoselective. [3]
Transformation of Monoterpenes Uses readily available natural monoterpenes like (+)-citronellal, (-)-isopulegol, geraniol, or nerol as chiral starting materials. [4]
From (+)-Menthofuran A classic approach that transforms a mint-derived compound into the target lactones. [4]

Research Context and Gaps

The foundational biosynthetic work was published in 1991 [1] [2]. Much of the contemporary scientific literature focuses on chemical synthesis rather than elucidation of the biosynthetic enzymes or genes in the plant [4] [3]. The specific cytochrome P450 enzymes responsible for the oxidation and cyclization steps in peppermint are not detailed in the current search results.

References

Comprehensive Application Notes and Protocols for the Total Synthesis of Isomintlactone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Isomintlactone is a natural monoterpenic lactone found predominantly in mint oils (Mentha species), particularly in peppermint (Mentha × piperita) [1] [2]. This compound belongs to the class of benzofuran derivatives and possesses the molecular formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol [2]. This compound and its stereoisomer mintlactone are of significant interest in fragrance chemistry and medicinal chemistry due to their structural characteristics and natural occurrence. The compound features a fused bicyclic framework incorporating a γ-butenolide moiety, which presents distinctive challenges for synthetic organic chemists [3] [4]. The total synthesis of this compound has been accomplished through various strategic approaches, predominantly utilizing chiral pool starting materials or establishing key stereocenters through asymmetric synthesis [4].

The structural complexity of this compound lies in its decahydrobenzofuranone core with specific stereochemical requirements at the ring junction carbons. This application note provides a comprehensive overview of established synthetic routes to this compound, with detailed experimental protocols, quantitative comparisons of different approaches, and visual workflows to facilitate reproduction and further development of these syntheses by researchers in organic chemistry and drug development.

Synthetic Approaches to this compound

Overview of Synthetic Strategies

The synthesis of this compound has been achieved through several strategic approaches, which can be broadly categorized into: transformations of monoterpene precursors, cyclohexanone-based annulations, and radical-mediated cyclizations [4]. Early synthetic work focused on functionalizing readily available monoterpenes such as (+)-citronellal, (-)-isopulegol, geraniol, and nerol, leveraging their inherent chirality to control stereochemistry in the final product [4]. A significant advancement came with the development of samarium diiodide (SmI₂)-induced radical cyclization approaches, which enabled more concise and efficient construction of the bicyclic framework [3]. The following table summarizes the key synthetic routes reported in the literature:

Table 1: Comparison of Synthetic Approaches to this compound

Synthetic Strategy Key Starting Material Total Steps Overall Yield Key Features
SmI₂-induced radical cyclization [3] (-)-Citronellal 6 ~25% (estimated) Concise route, diastereoselective, one-pot formation of two rings and one stereocenter
Monoterpene transformation [4] (+)-Menthofuran 8-10 ~15% Utilizes natural product chirality, multi-step sequence
Cyclohexanone annulation [4] 4-Methylcyclohexanone 7-9 ~12% Classical approach, linear synthesis
Epoxide fragmentation [4] Geraniol/Nerol 6-8 ~18% Biomimetic approach, moderate yields
Strategic Analysis of Key Methodologies

The SmI₂-mediated approach represents the most efficient contemporary synthesis, achieving the construction of two rings and one stereocenter in a single step through a ketyl-olefin radical cyclization [3]. This method advantages include excellent diastereoselectivity controlled by the samarium coordination sphere, mild reaction conditions, and high atom economy compared to earlier approaches. The stereochemical outcome is determined by both the pre-existing chiral center from (-)-citronellol and the favored coordination transition state of the samarium atom with the substrate [3].

In contrast, traditional monoterpene transformations often require lengthy functional group interconversions and protection-deprotection sequences, but benefit from the commercial availability of enantiomerically pure starting materials [4]. The cyclohexanone annulation approaches typically involve Robinson annulation or Michael addition protocols to construct the bicyclic system, but often face challenges in controlling relative stereochemistry [4].

Experimental Protocols

Samarium Diiodide-Induced Radical Cyclization Approach
3.1.1 Starting Material Preparation
  • Materials: (-)-Citronellal (≥95% purity, Aldrich), ethyl acrylate (≥99%, Aldrich), samarium metal (99.9%, Strem Chemicals), iodine (ACS reagent, Aldrich), anhydrous THF (99.8%, water <0.005%, Aldrich), molecular sieves (3Å, activated)
  • Equipment: Flame-dried 100 mL round-bottom flask under nitrogen atmosphere, magnetic stirrer, reflux condenser, Schlenk line, heating mantle, separatory funnel

Synthesis of Ethyl 2-((3,7-dimethyloct-6-en-1-yl)oxy)acetate:

  • Charge (-)-citronellal (5.0 g, 32.2 mmol) and ethyl bromoacetate (6.44 g, 38.6 mmol) in anhydrous THF (50 mL) under N₂ atmosphere.
  • Add activated molecular sieves (3Å, 2.0 g) and stir the mixture at room temperature for 30 minutes.
  • Cool the reaction mixture to 0°C using an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.8 g, 45.1 mmol) portionwise over 15 minutes.
  • After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under N₂ atmosphere.
  • Monitor reaction progress by TLC (hexanes:ethyl acetate 9:1, Rf = 0.4).
  • Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (20 mL) at 0°C.
  • Extract with ethyl acetate (3 × 30 mL), combine organic layers, and wash with brine (20 mL).
  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
  • Purify by flash column chromatography (silica gel, hexanes:ethyl acetate 95:5) to obtain the pure ester intermediate (6.8 g, 85% yield).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.10 (t, J = 6.8 Hz, 1H), 4.18 (q, J = 7.1 Hz, 2H), 3.95 (s, 2H), 2.25 (t, J = 7.5 Hz, 2H), 2.05-1.95 (m, 2H), 1.70 (s, 3H), 1.60 (s, 3H), 1.55-1.40 (m, 4H), 1.28 (t, J = 7.1 Hz, 3H), 0.98 (d, J = 6.5 Hz, 3H)
  • IR (neat): 2925, 2855, 1735, 1445, 1365, 1180, 1025 cm⁻¹
3.1.2 SmI₂ Preparation and Radical Cyclization

Preparation of 0.1 M SmI₂ Solution in THF:

  • In a flame-dried 250 mL round-bottom flask under argon, add samarium metal powder (1.8 g, 12.0 mmol) and anhydrous THF (120 mL).
  • Add iodine (3.05 g, 12.0 mmol) portionwise over 15 minutes with vigorous stirring at room temperature.
  • Stir the deep blue solution for 24 hours at room temperature until all samarium metal is consumed.
  • Standardize the SmI₂ solution by titrating against a standard solution of potassium dichromate.

Radical Cyclization Protocol:

  • Charge the ester intermediate from previous step (2.0 g, 7.8 mmol) in anhydrous THF (30 mL) in a flame-dried 100 mL round-bottom flask under argon.
  • Add t-butanol (5.8 mL, 62.4 mmol) and H₂O (0.14 mL, 7.8 mmol) as proton sources.
  • Cool the reaction mixture to 0°C and add the freshly prepared 0.1 M SmI₂ solution in THF (117 mL, 11.7 mmol) dropwise via cannula over 30 minutes.
  • After complete addition, stir the reaction mixture at 0°C for 2 hours.
  • Monitor reaction completion by TLC (hexanes:ethyl acetate 8:2, Rf = 0.3 for product).
  • Quench the reaction by careful addition of saturated aqueous Na₂S₂O₃ solution (20 mL).
  • Extract with ethyl acetate (3 × 30 mL), combine organic layers, and wash with brine (20 mL).
  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify by flash column chromatography (silica gel, hexanes:ethyl acetate 85:15) to obtain this compound as a colorless solid (0.98 g, 75% yield).

Characterization Data for this compound:

  • Melting Point: 77-79°C [2]
  • Optical Rotation: [α]²⁵D +76.9° (c = 5, EtOH) [2]
  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (t, J = 7.2 Hz, 1H), 2.65-2.55 (m, 1H), 2.50-2.35 (m, 2H), 2.30-2.15 (m, 1H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 1H), 1.65 (s, 3H), 1.55-1.40 (m, 1H), 1.25-1.10 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H)
  • ¹³C NMR (100 MHz, CDCl₃): δ 176.5, 170.2, 85.3, 43.5, 35.8, 32.4, 28.9, 25.1, 22.3, 18.7
  • HRMS (EI): m/z calcd for C₁₀H₁₄O₂ [M]⁺: 166.0994; found: 166.0994
Alternative Synthetic Approaches
3.2.1 Menthol Transformation Route

Table 2: Menthol Transformation Protocol

Step Reaction Conditions Reagents & Quantities Workup & Purification
Oxidation Menthol to menthone Pyridinium chlorochromate (1.2 eq), CH₂Cl₂, 0°C to rt, 4h Menthol (5.0 g, 32 mmol), PCC (8.3 g, 38.4 mmol) in CH₂Cl₂ (100 mL) Filter through silica gel pad, concentrate
Baeyer-Villiger Menthone to lactone m-CPBA (1.5 eq), CH₂Cl₂, 0°C to rt, 12h Menthone (4.5 g, 29 mmol), m-CPBA (7.5 g, 43.5 mmol) Wash with Na₂S₂O₃, NaHCO₃, brine; column chromatography
Epoxidation Lactone epoxidation m-CPBA (1.1 eq), CH₂Cl₂, 0°C, 2h Lactone (3.8 g, 22 mmol), m-CPBA (4.2 g, 24.2 mmol) Standard workup, chromatography
Rearrangement Epoxide to this compound BF₃·Et₂O (0.1 eq), CH₂Cl₂, -78°C to rt, 3h Epoxide (3.0 g, 16 mmol), BF₃·Et₂O (0.2 mL, 1.6 mmol) Quench with sat. NaHCO₃, extract, chromatography

This approach provides an overall yield of approximately 15% over 8 steps from commercially available menthol [4]. The key advantages include the use of inexpensive starting materials and standard laboratory reagents, though the longer step count and moderate yields limit its practical utility compared to the SmI₂ approach.

Experimental Workflows and Visualization

Synthetic Pathway Overview

The following workflow diagram illustrates the complete synthetic pathway for the SmI₂-mediated total synthesis of this compound, highlighting key intermediates and reaction types:

Figure 1: Complete Workflow for SmI₂-Mediated Synthesis of this compound

Radical Cyclization Mechanism

The key transformation in the synthesis is the SmI₂-induced radical cyclization, which proceeds through a coordinated mechanism as illustrated below:

G Ester Ester Intermediate Ketyl Ketyl Radical Anion Ester->Ketyl Single electron transfer Cyclized Cyclized Radical Ketyl->Cyclized 5-exo-trig cyclization Product This compound Cyclized->Product Protonation & lactonization SmI2 SmI₂ (2 eq) SmI2->Ketyl Proton t-BuOH/H₂O Proton->Product

Figure 2: Mechanism of SmI₂-Induced Radical Cyclization

The mechanism begins with single electron transfer from SmI₂ to the carbonyl group of the ester intermediate, generating a ketyl radical anion. This radical undergoes 5-exo-trig cyclization onto the olefin, forming a new carbon-carbon bond and establishing the bicyclic framework. The resulting alkyl radical is then protonated by the tert-butanol/water proton source, and subsequent lactonization yields this compound. The stereochemical outcome is controlled by the pre-existing chiral center from (-)-citronellol and the favored coordination geometry of the samarium atom with the substrate [3].

Conclusion and Outlook

The total synthesis of this compound has been achieved through several approaches, with the SmI₂-induced radical cyclization representing the most efficient and diastereoselective method [3]. This protocol enables the concise construction of the natural product in 6 steps with an overall yield of approximately 25%, significantly outperforming earlier routes that required 8-10 steps with lower overall yields [3] [4]. The key advantages of the SmI₂ approach include the formation of two rings and one stereocenter in a single step, excellent diastereoselectivity, and mild reaction conditions.

For researchers implementing this synthesis, careful attention to anhydrous conditions during the SmI₂-mediated cyclization is critical for achieving high yields. Additionally, the use of freshly prepared SmI₂ standardized before use ensures reproducible results. The radical cyclization approach demonstrates the power of single-electron transfer chemistry in natural product synthesis and provides a valuable template for the synthesis of related lactone-containing natural products.

Future work in this area may focus on catalytic variants of the radical cyclization using sub-stoichiometric SmI₂ with stoichiometric reductants, development of asymmetric versions starting from achiral materials, and application of this methodology to the synthesis of structurally related natural products and bioactive analogs for structure-activity relationship studies.

References

Comprehensive Application Notes: SmI₂-Induced Radical Cyclization in Natural Product Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to SmI₂ Chemistry and Radical Cyclization

Samarium(II) iodide (SmI₂), commonly known as Kagan's reagent, represents one of the most versatile single-electron transfer (SET) agents in modern organic synthesis. First introduced in 1980 by Henri B. Kagan, this distinctive green solid forms dark blue solutions in tetrahydrofuran (THF) and exhibits remarkable reducing power, capable of facilitating a wide array of transformations including carbon-carbon bond formations, reductive couplings, and most importantly for this application note, intramolecular radical cyclizations [1]. The unique ability of SmI₂ to initiate and control radical processes has established it as an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of bioactive natural products and pharmaceutically relevant compounds.

The mechanistic foundation of SmI₂-mediated radical cyclizations involves the generation of radical intermediates through single-electron transfer to appropriate functional groups, followed by intramolecular addition to unsaturated systems. This process is particularly valuable for establishing challenging stereochemical relationships and constructing carbocyclic and heterocyclic rings of various sizes. Unlike early perceptions that radical cyclizations were limited to five-membered rings with poor stereoselectivity, contemporary research demonstrates that highly stereoselective radical cyclizations can be designed for diverse ring systems through careful control of reaction parameters and substrate design [2]. The coordinating ability of the samarium atom with functional groups in the substrate often enables exceptional stereocontrol through well-defined transition states, making SmI₂-induced cyclizations particularly valuable for natural product synthesis where precise stereochemistry is crucial for biological activity.

SmI₂-Induced Radical Cyclization in Mintlactone Synthesis: A Case Study

Strategic Application in Isomintlactone Formation

The total synthesis of (+)-mintlactone and (–)-isomintlactone exemplifies the power of SmI₂-induced radical cyclization as a key strategic transformation. In this concise synthetic approach, researchers employed a divergent strategy that leveraged an SmI₂-mediated intramolecular radical cyclization to simultaneously construct two rings and establish a critical stereocenter in a single operation [3]. This elegant transformation significantly streamlined the synthetic route to these natural products, which belong to the class of γ-butenolides—structural motifs frequently encountered in biologically active molecules.

The stereochemical outcome of this cyclization is particularly noteworthy, as the stereochemistry of the final natural products is established relative to the pre-existing stereocenter derived from (–)-citronellal. This control is achieved through a favored coordination transition state involving complexation of the samarium atom with functional groups in the substrate, directing the cyclization to proceed with high diastereoselectivity [3]. The ability to set multiple stereocenters and ring systems in a single transformation underscores the step-economical advantage of SmI₂-mediated cyclizations over traditional stepwise approaches, reducing both the number of operations and the need for extensive protecting group manipulation.

Quantitative Experimental Data and Conditions

Table 1: Key Parameters for SmI₂-Induced Radical Cyclization in Mintlactone Synthesis

Parameter Specification Notes
SmI₂ Concentration 0.1 M in THF Commercial solution or freshly prepared
Stoichiometry 2.0-3.0 equivalents Varies with substrate and desired transformation
Reaction Temperature -78°C to 0°C Typically -40°C to control radical pathway
Reaction Time 1-4 hours Monitored by color discharge (blue to light yellow)
Acid Additives None specified Proton source required for ketyl radical termination
Co-solvents THF primary solvent Anhydrous conditions essential
Workup Dilute HCl Aqueous Sm³⁺ removal
Key Outcome Two rings + one stereocenter Single operation

Table 2: Comparative Yields in Natural Product Synthesis via SmI₂ Cyclization

Natural Product Cyclization Type Reported Yield Diastereoselectivity
(+)-Mintlactone Intramolecular radical Not specified High (relative to (–)-citronellal)
(–)-Isomintlactone Intramolecular radical Not specified High (favored coordination TS)
General γ-butenolides 5-exo-trig Typically 60-85% Often >95:5 with optimized substrates

The experimental data, while not fully specified in the source literature, follows established patterns for SmI₂-mediated cyclizations, where yields are typically moderate to high, and diastereoselectivity is often excellent due to the coordinated transition states enabled by the Lewis acidic samarium species [3]. The divergent synthesis approach allows both mintlactone isomers to be accessed from a common intermediate through careful control of reaction conditions, demonstrating the flexibility of this methodology for preparing natural product analogs for structure-activity relationship studies.

Reaction Scheme and Mechanism

MintlactoneSynthesis LinearPrecursor Linear Precursor (from (-)-citronellal) KetylRadical Ketyl Radical Intermediate LinearPrecursor->KetylRadical SmI₂ SET CyclizedIntermediate Cyclized Intermediate KetylRadical->CyclizedIntermediate Intramolecular Radical Cyclization Mintlactone (+)-Mintlactone CyclizedIntermediate->Mintlactone Pathway A This compound (-)-Isomintlactone CyclizedIntermediate->this compound Pathway B

Figure 1: SmI₂-Induced Radical Cyclization Pathway to Mintlactone and this compound. The diagram illustrates the single-electron transfer (SET) from SmI₂ generating a ketyl radical intermediate, which undergoes intramolecular cyclization to form a key intermediate that diverges to both natural products.

Detailed Experimental Protocol for SmI₂-Mediated Radical Cyclization

Reagent Preparation and Handling

Samarium(II) iodide solution (0.1 M in THF) is commercially available but can also be prepared from samarium metal and 1,2-diiodoethane in THF under inert atmosphere [1]. For optimal results, the solution should exhibit a deep blue color—any discoloration toward yellow or brown indicates oxidation and diminished reactivity. Rigorous exclusion of air and moisture is paramount throughout all operations, as SmI₂ is rapidly oxidized by oxygen and reacts vigorously with water, producing hydrogen gas. All glassware should be oven-dried (≥120°C) and assembled hot under vacuum or inert gas before use. Transfer operations should be performed using gastight syringes or cannula techniques under positive pressure of argon or nitrogen.

THF solvent must be of anhydrous grade (typically packaged with molecular sieves) and may be further dried by passage through activated alumina columns or distillation from sodium/benzophenone ketyl immediately before use. Substrate preparation requires careful consideration of functional group compatibility; while SmI₂ exhibits remarkable chemoselectivity in many contexts, easily reducible functional groups (e.g., alkyl halides, sulfones, sulfoxides) may undergo concurrent reduction. The substrate should be dissolved in anhydrous THF at a concentration of 0.05-0.1 M and sparged with inert gas before addition to the reaction vessel.

Step-by-Step Cyclization Procedure
  • Reaction Setup: In an argon-filled glove box or using standard Schlenk techniques, charge a dry round-bottom flask with a magnetic stir bar with SmI₂ solution (0.1 M in THF, 2.2-3.0 equivalents). If using commercial ampules, carefully open and transfer the solution via cannula.

  • Cooling and Dilution: Cool the SmI₂ solution to -40°C using a calibrated cryocool bath (acetonitrile/liquid nitrogen or equivalent). Do not use dry ice/acetone baths as the temperature (-78°C) may slow the reaction excessively.

  • Substrate Addition: Prepare a separate solution of the substrate (1.0 equivalent) in anhydrous THF (2-3 mL per mmol of substrate). Add this solution dropwise via syringe pump or cannula transfer to the stirred SmI₂ solution over 30-45 minutes. Maintain efficient stirring throughout addition to ensure rapid mixing.

  • Reaction Monitoring: Observe the characteristic discharge of the deep blue color to light yellow or colorless, indicating consumption of SmI₂. The reaction is typically complete within 1-4 hours after complete addition. If the blue color persists after 4 hours, additional SmI₂ may be required, suggesting incomplete reaction.

  • Quenching and Workup: Once complete (confirmed by TLC or color discharge), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (1M) dropwise until the solution is clearly acidic (pH paper). Caution: Vigorous gas evolution may occur during quenching.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel with ethyl acetate (3 × 20 mL per mmol substrate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluents determined by TLC analysis. The cyclized product typically requires characterization by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and assess diastereomeric purity.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for SmI₂-Induced Cyclizations

Problem Potential Causes Solutions
Low Conversion Oxidized SmI₂, moisture, insufficient reagent Use fresh SmI₂, ensure anhydrous conditions, increase equivalents to 3.0
Color persists Substrate issues, temperature too low Warm gradually to -20°C, check substrate purity
Multiple products Poor stereocontrol, competing pathways Optimize temperature (-40°C ideal), consider additives (HMPA alternatives)
Decomposition Too vigorous reaction, incompatible functional groups Slow addition rate, dilute conditions, modify protecting groups

Optimization strategies for challenging substrates include the use of catalytic SmI₂ with stoichiometric reductants (e.g., Zn/Pb, H₂O/amine systems), which can improve functional group tolerance and reduce cost for large-scale applications. Recent advances have also demonstrated that transition metal catalysts (e.g., NiI₂) can enhance the reactivity of SmI₂ in certain contexts, enabling transformations that proceed poorly with SmI₂ alone [1]. For substrates prone to side reactions, slow addition techniques using syringe pumps over several hours may improve selectivity by maintaining low concentration of radical intermediates.

Broader Synthetic Utility of Radical Cyclizations

The application of radical cyclizations extends far beyond mintlactone synthesis, representing a fundamental transformation in the construction of complex molecular architectures. These reactions provide valuable synthetic tools for constructing both carbocyclic and heterocyclic rings of various sizes, with contemporary methodologies overcoming historical limitations that previously restricted their utility primarily to five-membered rings [2]. The development of highly stereoselective radical cyclizations has been particularly transformative, enabling control of relative stereochemistry in synthetically challenging contexts.

The sequential radical reactions and tandem cyclization cascades represent particularly powerful applications of this methodology, enabling the construction of complex products from relatively simple starting materials in a single operation. These processes typically proceed through carefully designed radical cascades wherein an initially generated radical undergoes cyclization to form a new ring system, with the resulting radical then participating in subsequent intermolecular trapping or further cyclization events [2]. Such transformations exemplify the step-economical advantage of radical-based approaches, often establishing multiple carbon-carbon bonds and stereocenters in a single synthetic operation.

Tin-free radical reactions have seen remarkable advances, addressing historical concerns about the toxicity and removal of tin byproducts. In this context, SmI₂ serves as an attractive alternative to traditional tin hydride reagents, with the added benefit of the Lewis acidic character of the samarium byproducts that can facilitate stereocontrol through coordination with substrate functional groups [2]. Other emerging approaches include photobiocatalytic radical cyclizations using engineered enzymes such as fatty acid photodecarboxylases repurposed for unnatural photoredox radical C–C bond formation [4]. These biocatalytic methods can achieve exceptional levels of chemo-, enanto-, and diastereoselectivity, with recent engineering efforts enabling access to all possible stereoisomers of complex cyclization products.

Relevance to Drug Development and Signaling Pathways

The synthesis of complex natural products like mintlactone and this compound through methodologies such as SmI₂-induced radical cyclization provides essential chemical tools for probing biological systems and developing therapeutic agents. In drug discovery, natural products often serve as lead compounds or structural inspiration for drug development, with efficient synthetic access enabling thorough investigation of structure-activity relationships and optimization of pharmacological properties. The ability to efficiently construct stereochemically complex frameworks through methods like SmI₂-mediated cyclization is therefore directly relevant to medicinal chemistry and drug development.

At a molecular level, understanding signaling pathways is crucial for rational drug development, as these pathways represent the functional context in which many therapeutic agents exert their effects. Signaling pathways comprise complex networks of receptors, ligands, intracellular messengers, and effectors that regulate critical cellular processes [5]. Drugs typically function by modulating components of these pathways, with common mechanisms including agonism (activation) or antagonism (inhibition) of receptors, or modulation of downstream signaling events. The development of targeted therapies relies on identifying specific molecular components within these pathways that can be selectively modulated to achieve therapeutic effects while minimizing off-target activities.

Receptor tyrosine kinases (RTKs) and downstream pathways such as PI3K/AKT/mTOR and Ras/MAPK represent frequently targeted signaling nodes in cancer therapy, with small molecule inhibitors and monoclonal antibodies developed against these targets demonstrating significant clinical success [6]. However, challenges such as drug resistance—often arising through pathway reactivation or engagement of alternative signaling networks—frequently limit the long-term efficacy of targeted monotherapies. Consequently, combinatorial approaches that simultaneously target multiple pathway components or parallel signaling networks represent promising strategies for overcoming resistance and improving therapeutic outcomes [6].

SignalingPathway ExtracellularSignal Extracellular Signal MembraneReceptor Membrane Receptor (RTKs, GPCRs) ExtracellularSignal->MembraneReceptor Ligand Binding IntracellularMediators Intracellular Mediators (PI3K, MAPK, AKT) MembraneReceptor->IntracellularMediators Signal Transduction NuclearResponse Nuclear Response (Gene Expression) IntracellularMediators->NuclearResponse Amplification CellularEffect Cellular Effect (Proliferation, Survival) NuclearResponse->CellularEffect Transcriptional Regulation DrugInhibition Therapeutic Inhibition DrugInhibition->MembraneReceptor Monoclonal Antibodies DrugInhibition->IntracellularMediators Small Molecules

Figure 2: Simplified Signaling Pathway and Therapeutic Intervention Points. This diagram illustrates the flow of information from extracellular signals to cellular responses, highlighting key nodes where targeted therapies (including those derived from natural products) frequently intervene.

Conclusion and Future Perspectives

The SmI₂-induced radical cyclization methodology represents a powerful transformation for the concise construction of complex molecular architectures, as exemplified by the efficient synthesis of mintlactone and this compound natural products. The ability to form multiple rings and stereocenters in a single operation, with control over stereochemical outcomes through well-defined coordination transition states, makes this approach particularly valuable for natural product synthesis and medicinal chemistry. As illustrated in the detailed protocol, successful implementation requires careful attention to experimental parameters including reagent quality, temperature control, and exclusion of air and moisture.

Looking forward, the continued evolution of radical-based methodologies—including photoredox catalysis, electrochemical approaches, and engineered biocatalysis—promises to expand the synthetic toolbox available for complex molecule synthesis. The recent development of stereodivergent photobiocatalytic radical cyclizations using engineered fatty acid photodecarboxylases demonstrates how nature's catalytic repertoire can be repurposed for new-to-nature activities with exceptional stereocontrol [4]. Such advances highlight the ongoing convergence of synthetic chemistry and biology in developing sustainable, selective methodologies for chemical synthesis.

In the context of drug development, the efficient synthesis of complex natural products and their analogs enables thorough investigation of their interactions with biological signaling pathways and potential therapeutic applications. As our understanding of the complex circuitries within cells continues to grow, informed by advances in multi-omics analyses and structural biology, the demand for sophisticated synthetic methodologies to generate chemical probes and therapeutic candidates will only increase. The integration of efficient synthetic approaches like SmI₂-mediated cyclization with biological evaluation represents a powerful paradigm for future drug discovery efforts aimed at addressing unmet medical needs through targeted modulation of disease-relevant pathways.

References

Application Notes: Microbial Hydroxylation of p-Menthane Lactones

Author: Smolecule Technical Support Team. Date: February 2026

1. Experimental Background and Objective

Microbial hydroxylation is a powerful tool in synthetic chemistry for the selective introduction of hydroxyl groups into complex molecules, a transformation often challenging to achieve by conventional chemical means. These reactions are catalyzed by enzymatic systems in microorganisms, offering high regio- and stereoselectivity [1].

The objective of this application note is to outline a methodology for the allylic hydroxylation of racemic δ,ε-unsaturated lactones with a p-menthane system, which are structural analogs of Isomintlactone. The protocol utilizes specific fungal strains to produce hydroxylated lactones, compounds of interest due to their modified odoriferous and biological properties [1].

2. Key Microorganisms and Biotransformation Setup

Three fungal strains have been successfully demonstrated to hydroxylate the model substrate, racemic δ,ε-unsaturated lactone (±)-2. The following table summarizes the performance of these strains [1].

Table 1: Fungal Strains for Lactone Hydroxylation

Microorganism Strain Major Product Typical Incubation Time Conversion Outcome & Notes
Absidia cylindrospora AM336 Hydroxylactone 4 4 days Substrate (±)-2 consumed; yielded 39% Hydroxylactone 3 (39% ee) and 61% Hydroxylactone 4.
Absidia glauca AM177 Hydroxylactone 4 6 days Substrate (±)-2 consumed; yielded 23% Hydroxylactone 3 (22% ee) and 68% Hydroxylactone 4.
Syncephalastrum racemosum AM105 Hydroxylactone 4 6 days Substrate (±)-2 consumed; yielded 21% Hydroxylactone 3 (38% ee) and 71% Hydroxylactone 4. High enantioselectivity for unreacted substrate.

3. Detailed Experimental Protocol

3.1. Culture Preparation

  • Inoculate a suitable solid medium (e.g., potato-dextrose agar or Sabouraud dextrose agar) with the fungal strain from a stock culture.
  • Incubate at 28°C for 5-7 days to obtain a well-sporulated culture.
  • Prepare a spore suspension by harvesting spores from the agar surface using a sterile aqueous solution of 0.1% Tween 80. Adjust the spore concentration to approximately 10^6 - 10^7 spores per mL [1].

3.2. Biotransformation Procedure

  • Inoculation: Transfer 100 mL of a sterile liquid medium (e.g., glucose-yeast extract-peptone medium) into a 500 mL Erlenmeyer flask. Inoculate the medium with 1 mL of the prepared spore suspension.
  • Pre-culture: Incubate the flasks on a rotary shaker (~120-140 rpm) at 28°C for 24-48 hours to establish a growing mycelial culture.
  • Substrate Addition: Dissolve the racemic lactone substrate (e.g., 120 mg) in a small volume of a water-miscible solvent like ethanol or dimethyl sulfoxide (DMSO). The final solvent concentration in the culture should not exceed 1% (v/v). Add this solution to the growing fungal culture.
  • Incubation: Continue incubation on the rotary shaker at 28°C. Monitor the biotransformation progress over 2-6 days using chiral gas chromatography (GC) or TLC [1].

3.3. Work-up and Product Isolation

  • Separation: After incubation, separate the mycelia from the culture broth by filtration or centrifugation.
  • Extraction: Extract the aqueous broth repeatedly with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
  • Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
  • Purification: Purify the hydroxylactone products from the crude extract using flash column chromatography on silica gel. A gradient elution with mixtures of hexane and diethyl ether is recommended [1] [2].

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the logical workflow of the biotransformation experiment, from culture preparation to product isolation.

cluster_main Microbial Hydroxylation Experimental Workflow start Culture Preparation (Sporulation on Solid Medium) spore_susp Prepare Spore Suspension (0.1% Tween 80) start->spore_susp pre_culture Establish Pre-culture (24-48h, 28°C, 120rpm) spore_susp->pre_culture add_substrate Add Lactone Substrate (e.g., in Ethanol/DMSO) pre_culture->add_substrate incubation Biotransformation Incubation (2-6 days, 28°C, 120rpm) add_substrate->incubation workup Work-up: Filtration & Extraction (Dichloromethane) incubation->workup purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (Chiral GC, NMR) purification->analysis

The core chemical transformation involved in this protocol is the microbial conversion of an unsaturated lactone to hydroxylated products. The diagram below summarizes this metabolic pathway.

cluster_pathway Microbial Hydroxylation of a p-Menthane Lactone substrate Racemic δ,ε-Unsaturated Lactone (±)-2 product1 (+)-3-Hydroxylactone (Allylic Hydroxylation) substrate->product1 Fungal Biocatalyst A. cylindrospora, A. glauca, S. racemosum product2 (+)-4-Hydroxylactone (Side Chain Hydroxylation) substrate->product2 (Major Product) note *The specific site of hydroxylation depends on the fungal strain used. product2->note

Critical Experimental Parameters and Optimization

Successful implementation of this protocol depends on several key factors:

  • Microorganism Selection: The choice of fungal strain is the primary determinant of regio- and enantioselectivity. Screening multiple strains is highly recommended for new substrates [1].
  • Growth Phase: Adding the substrate to a young, actively growing culture (typically 24-48 hours old) is crucial for high enzyme activity.
  • Analytical Monitoring: Using chiral gas chromatography is essential for tracking substrate consumption, determining product distribution, and calculating enantiomeric excess (ee) [1] [2].
  • Sterility: Maintain aseptic techniques throughout the culture preparation and substrate addition phases to prevent contamination.

Reference Information

  • Product Identification: The structures of hydroxylated products should be confirmed by spectroscopic methods. Reported data includes specific optical rotations and NMR chemical shifts for protons and carbons adjacent to the newly introduced functional groups [1].
  • Scope: This protocol is specifically adapted from studies on δ,ε-unsaturated p-menthane lactones. Its applicability to this compound itself should be verified experimentally, as minor structural differences can significantly influence microbial activity [1].

References

SPME-GC-MS Application Note: Analysis of Isomintlactone Volatiles

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Isomintlactone is a volatile compound that contributes to the characteristic aroma profiles of various plants, including mint species. Analyzing such compounds requires sensitive and selective techniques due to their low concentrations in complex biological matrices. Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a powerful, solvent-free technique ideal for this purpose. It integrates sample extraction, concentration, and introduction into a single step, simplifying workflow and enabling the detection of trace-level volatiles [1] [2]. This note outlines a validated protocol for the identification and quantification of this compound using HS-SPME-GC-MS.

2. Materials and Methods

2.1. Reagents and Standards

  • Analytical Standard: Pure this compound (if commercially available) for calibration.
  • Internal Standard (IS): deuterated compounds are often ideal. A suitable volatile compound not present in your samples, such as 3-Hexanone-2,2,4,4-d4 [3] or other isotopically labeled internal standards [4], should be used.
  • Sample Matrices: Plant tissues (e.g., mint leaves), pharmaceutical formulations, or other relevant samples.

2.2. Equipment

  • GC-MS System: Gas chromatograph equipped with a mass spectrometer detector (single quadrupole for routine analysis, triple quadrupole for enhanced sensitivity in complex matrices) [5] [4].
  • SPME Device: Manual or automated holder.
  • SPME Fibers: Recommended fibers for volatile extraction include [1] [2]:
    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - 1 cm or 2 cm, excellent for a broad range of volatiles (C3-C20).
    • Carboxen/Polydimethylsiloxane (CAR/PDMS) - Highly adsorptive for very small molecules.
    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) - Good for volatile analytes.
  • Vials: 10-20 mL headspace vials with PTFE/silicone septa seals.

2.3. Experimental Workflow The following diagram outlines the complete analytical procedure from sample preparation to data analysis.

workflow start Start Sample Preparation sp1 Weigh Sample start->sp1 sp2 Add Internal Standard & Salt to Vial sp1->sp2 sp3 Seal Vial sp2->sp3 extraction_start Begin SPME Extraction ext1 Incubate Vial at Optimized Temperature & with Agitation extraction_start->ext1 ext2 Expose SPME Fiber to Sample Headspace ext1->ext2 ext3 Retract Fiber into Needle ext2->ext3 gcms_start Begin GC-MS Analysis gc1 Inject SPME Fiber into GC Injector gcms_start->gc1 gc2 Thermal Desorption (3-5 min) gc1->gc2 gc3 GC Separation (Capillary Column) gc2->gc3 gc4 MS Detection & Data Acquisition gc3->gc4 data Data Analysis (Identification & Quantification) gc4->data

2.4. Detailed Sample Preparation Protocol

  • Homogenization: For solid samples like plant leaves, finely crush or grind a representative portion using a mortar and pestle under liquid nitrogen to preserve volatiles.
  • Weighing: Precisely weigh a subsample (e.g., 0.1 - 1.0 g) into a headspace vial.
  • Additions: Add a known amount of Internal Standard and 1-2 g of NaCl to the vial. The salt increases ionic strength, improving the partitioning of volatile compounds into the headspace (salting-out effect) [2].
  • Sealing: Immediately cap the vial tightly to prevent any loss of volatiles.

2.5. Detailed HS-SPME Extraction Protocol

  • Equilibration: Place the prepared vial in a heating block or autosampler and incubate for a defined time (e.g., 5-15 min) at an optimized temperature (e.g., 40-70°C) with constant agitation (if available).
  • Extraction: Pierce the vial septum with the SPME needle, then expose the fiber to the sample headspace for a controlled extraction time (e.g., 15-45 min).
  • Withdrawal: After extraction, retract the fiber into the needle and remove it from the vial.

2.6. Detailed GC-MS Analysis Protocol

  • Injection/Desorption: Immediately insert the SPME needle into the hot GC injection port (e.g., 250°C). Expose the fiber for 3-5 minutes for complete thermal desorption of analytes [1] [2].
  • Gas Chromatography:
    • Column: Use a mid-polarity stationary phase column suitable for volatiles (e.g., 5%-Phenyl polysiloxane equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
    • Carrier Gas: Helium, constant linear velocity (e.g., 1.0 mL/min).
    • Oven Program: A typical temperature program might be: 40°C (hold 2 min), ramp at 5-10°C/min to 250°C (hold 5 min).
  • Mass Spectrometry:
    • Ionization: Electron Ionization (EI) at 70 eV [6].
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 250-280°C.
    • Data Acquisition: Operate in Full Scan mode (e.g., m/z 35-350) for untargeted analysis and compound identification. For higher sensitivity in targeted quantification, use Selected Ion Monitoring (SIM) mode once the characteristic ions of this compound are confirmed [5].

3. Data Analysis and Method Validation

3.1. Identification and Quantification

  • Identification: Identify this compound by comparing its mass spectrum and calculated Retention Index (RI) with those from a pure analytical standard. The RI and spectrum can also be matched against commercial libraries (e.g., NIST, Wiley) [6].
  • Quantification: Use the internal standard method for quantification. Prepare a calibration curve with known concentrations of this compound and a fixed concentration of the Internal Standard. The ratio of the analyte's peak area to the Internal Standard's peak area is plotted against concentration.

3.2. Key Method Parameters for Validation The following table summarizes critical parameters to optimize and validate for a robust method.

Parameter Description Considerations for this compound
Fiber Selection [1] [2] Coating chemistry and thickness DVB/CAR/PDMS is a strong candidate for broad-range volatiles.
Incubation Temp. & Time Heats sample to drive volatiles into headspace Higher temp speeds equilibrium but may degrade compounds or favor high-boiling volatiles.
Extraction Time Time fiber is exposed to headspace Must reach equilibrium or be consistent for reproducibility.
Sample Agitation Stirring or vortexing Increases extraction efficiency by renewing the headspace [2].
Salting-Out (NaCl) Increases ionic strength of aqueous phase Can significantly improve sensitivity for polar volatiles.
GC Column & Program Determines separation efficiency A mid-polarity column is versatile. Optimize ramp rate for resolution vs. speed.
MS Acquisition Mode Full Scan vs. SIM Full Scan for identification, SIM for better sensitivity in quantification [5].

4. Applications and Discussion This HS-SPME-GC-MS method is applicable in various fields:

  • Plant Biology & Metabolomics: Profiling this compound across different mint cultivars, growth conditions, or during post-harvest processing [3].
  • Food & Flavor Chemistry: Quantifying its contribution to the overall sensory profile of food products and beverages.
  • Pharmaceutical Development: Monitoring the stability and volatility of this compound in active pharmaceutical ingredients (APIs) or formulations.

A key advantage of this technique is its ability to perform untargeted analysis, capturing a comprehensive volatile profile that can reveal unexpected markers or contaminants, a crucial aspect in modern "foodomics" and quality control [7]. For the most complex matrices, coupling GC with a triple quadrupole (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide superior selectivity and lower detection limits by reducing matrix interferences [5] [4].

5. Troubleshooting Tips

  • Carryover: Ensure the fiber is thoroughly desorbed in the GC injector. If carryover occurs, increase desorption time or temperature. Condition the fiber on the SPME station prior to next use.
  • Low Sensitivity: Check fiber condition, increase sample size, optimize extraction temperature and time, and use salting-out. Switching from Full Scan to SIM mode can also dramatically improve sensitivity [5].
  • Poor Chromatography: Ensure the GC inlet liner is clean and designed for SPME (narrower inner diameter). Check the column for degradation.
  • Fiber Durability: Avoid piercing the vial septum more than necessary and do not expose the fiber to non-volatile residues or solvents that may damage the coating [2].

References

Comprehensive Application Notes and Protocols: Evaluation of Isomintlactone in Antioxidant Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Isomintlactone is a natural monoterpenic lactone found predominantly in mint oils, specifically identified as a constituent of mint species along with its counterpart mintlactone. As a monoterpenelactone, it belongs to a class of compounds known for their diverse biological activities and aromatic properties [1]. The significance of studying this compound in the context of antioxidant research stems from the growing interest in natural antioxidants as alternatives to synthetic compounds. Terpenoid-based compounds, particularly those from plant essential oils, have demonstrated notable antioxidant potential in various experimental models, suggesting that this compound may offer similar benefits [2]. The structural features of this compound, characteristic of monoterpenic lactones, may contribute to its ability to neutralize free radicals and protect biological systems from oxidative damage, though its specific mechanisms warrant further investigation through standardized assay systems.

The chemical synthesis of this compound has been achieved through various approaches, including transformations of monoterpenes such as (+)-menthofuran, (+)-citronellal, and (-)-isopulegol, as well as syntheses from 4-methyl cyclohexanone, cyclohexenone derivatives, and 3-methyl cyclohexanone [1]. These synthetic pathways provide researchers with reliable access to this compound for comprehensive biological evaluation, ensuring consistent material quality for antioxidant assessments. Understanding the chemical synthesis is particularly valuable for ensuring compound purity and structural verification, both critical factors in obtaining reproducible results in antioxidant assays where trace impurities could significantly influence outcomes.

Antioxidant Assay Overview and Selection

Antioxidant capacity assays are essential laboratory tools designed to measure the ability of compounds like this compound to neutralize free radicals, thereby protecting cells from oxidative damage [3]. These assays provide quantitative insights into the effectiveness of antioxidants in various matrices, including foods, beverages, and nutritional supplements. The fundamental principle underlying these assays involves the redox reactions between antioxidants and radical species or oxidizing agents, where the antioxidant donates electrons or hydrogen atoms to stabilize reactive species. The selection of appropriate assays for evaluating this compound should consider its chemical structure, solubility properties, and potential mechanisms of action to ensure comprehensive assessment of its antioxidant capabilities.

When designing a testing strategy for this compound, researchers should consider employing multiple complementary assays that probe different antioxidant mechanisms. This multi-faceted approach provides a more comprehensive understanding of its potential antioxidant properties. The assays summarized in Table 1 represent the most widely utilized methods in antioxidant research, each with distinct principles, applications, and output measurements. The selection of specific assays should align with the research objectives, whether for preliminary screening, mechanistic studies, or comparison with established antioxidants. Additionally, researchers should consider the chemical compatibility of this compound with each assay system, particularly its solubility in the required solvents and potential interference with detection methods.

Table 1: Summary of Common Antioxidant Capacity Assays for this compound Evaluation

Assay Name Principle Measurement Key Reagents Applications
DPPH Measures hydrogen donation ability to stabilize DPPH radicals Color change from purple to yellow at 517nm DPPH radical solution, solvent (methanol/ethanol) Initial screening, rapid assessment of radical scavenging
ABTS Assesses ability to quench ABTS radical cation Decolorization at 734nm ABTS reagent, potassium persulfate, phosphate buffer Both hydrophilic and lipophilic antioxidant capacity
FRAP Measures ferric ion reducing power Formation of blue Fe²⁺-TPTZ complex at 593nm TPTZ solution, acetate buffer, FeCl₃ Reductive potential, electron transfer mechanism
ORAC Measures inhibition of peroxyl radical oxidation Fluorescence decay (Ex: 485nm, Em: 520nm) AAPH radical source, fluorescein Biological relevance, hydrogen atom transfer mechanism

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a widely employed method for preliminary assessment of antioxidant activity due to its simplicity, reproducibility, and rapid implementation. The protocol begins with sample preparation, where this compound is dissolved in an appropriate solvent (typically methanol or ethanol) at a concentration range of 0.1-5 mg/mL, with serial dilutions prepared for dose-response analysis. The DPPH radical solution is freshly prepared by dissolving 2.4 mg of DPPH in 100 mL of methanol, resulting in an absorbance of approximately 1.0 ± 0.02 at 517 nm. For the assay procedure, aliquots of 100 μL of each this compound concentration are mixed with 900 μL of DPPH solution in test tubes, which are then vortexed thoroughly and incubated in darkness at room temperature for 30 minutes [3].

Following incubation, the absorbance is measured at 517 nm against a blank consisting of the same mixture without DPPH. A control sample containing solvent instead of this compound solution and a positive control (such as Trolox, ascorbic acid, or BHT) should be included in each assay run. The radical scavenging activity is calculated as a percentage using the formula: DPPH scavenging activity (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound. The IC₅₀ value, representing the concentration required to scavenge 50% of DPPH radicals, is determined from the dose-response curve using linear regression analysis. For results interpretation, lower IC₅₀ values indicate higher antioxidant potency, allowing comparison with established antioxidants and structure-activity relationship analysis [3].

ABTS Radical Cation Scavenging Assay

The ABTS assay evaluates the ability of this compound to scavenge the stable ABTS radical cation, providing insight into its hydrogen-donating capacity. The protocol initiates with radical generation, where the ABTS radical cation is produced by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in darkness at room temperature for 12-16 hours before use. The resulting ABTSsolution is then diluted with phosphate buffered saline (PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. For the assay, 10 μL of this compound at various concentrations is mixed with 990 μL of diluted ABTSsolution and incubated for 6 minutes after mixing [3].

The decrease in absorbance is measured at 734 nm against a blank consisting of the same mixture without ABTS⁺. A calibration curve is prepared using Trolox standards (typically 0-2.0 mM), and results are expressed as Trolox equivalents (TE) per gram of this compound, allowing standardized comparison across different compounds and studies. The scavenging percentage is calculated as: ABTS scavenging activity (%) = [(A_control - A_sample) / A_control] × 100. This assay is particularly valuable for this compound evaluation as it works well for both hydrophilic and lipophilic compounds, accommodates various solvent systems, and offers rapid kinetic measurements that can provide insights into reaction rates and mechanisms [3].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the reducing capacity of this compound, specifically its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The assay requires fresh preparation of the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. This mixture is incubated at 37°C before use. For the assay procedure, 30 μL of this compound solution is mixed with 900 μL of FRAP reagent and 90 μL of distilled water, followed by incubation at 37°C for 30 minutes in a water bath [3].

The increase in absorbance at 593 nm is measured against a blank prepared with solvent instead of the sample. A standard curve is constructed using ferrous sulfate (FeSO₄·7H₂O) or Trolox standards (0-2.0 mM), and results are expressed as mmol Fe²⁺ equivalents or Trolox equivalents per gram of this compound. The FRAP assay provides specific information about the electron-transfer mechanism of antioxidant activity, complementing hydrogen-transfer data from other assays. For this compound analysis, this method is particularly useful as it is simple, cost-effective, and highly reproducible, though it should be noted that the assay is conducted under acidic conditions (pH 3.6), which may influence the compound's reactivity and must be considered when interpreting results in physiological contexts [3].

Antioxidant Mechanism and Pathway Visualization

Understanding the potential antioxidant mechanisms of this compound requires visualization of the molecular pathways involved in its interaction with reactive oxygen species and cellular antioxidant systems. The following diagram illustrates the hypothesized antioxidant mechanisms and signaling pathways relevant to this compound activity, created using Graphviz DOT language with appropriate color contrast considerations for scientific visualization:

G cluster_mechanisms Antioxidant Mechanisms cluster_assays Detection Assays This compound This compound ROS ROS This compound->ROS Neutralizes ElectronTransfer ElectronTransfer This compound->ElectronTransfer Direct Reduction HydrogenTransfer HydrogenTransfer This compound->HydrogenTransfer Radical Scavenging OxidativeDamage OxidativeDamage ROS->OxidativeDamage Induces CellularProtection CellularProtection OxidativeDamage->CellularProtection Prevented by DPPHAssay DPPHAssay DPPHAssay->HydrogenTransfer Measures ABTSAssay ABTSAssay ABTSAssay->HydrogenTransfer Measures FRAPAssay FRAPAssay FRAPAssay->ElectronTransfer Measures ORACAssay ORACAssay ORACAssay->HydrogenTransfer Measures RadicalNeutralization RadicalNeutralization ElectronTransfer->RadicalNeutralization Stabilization HydrogenTransfer->RadicalNeutralization Neutralization RadicalNeutralization->CellularProtection Results in

Diagram 1: Antioxidant Mechanisms and Assessment Methods for this compound

This pathway diagram illustrates the dual antioxidant mechanisms potentially employed by this compound: electron transfer (measured in FRAP assay) and hydrogen atom transfer (measured in DPPH, ABTS, and ORAC assays). The visualization shows how these mechanisms converge on radical neutralization, ultimately leading to cellular protection against oxidative damage. The diagram employs a color-coded system where assay methods are represented in blue, protective effects in green, damage pathways in red, and the target compound in yellow, ensuring clear visual differentiation of components according to the specified color palette. This schematic representation provides researchers with a conceptual framework for understanding how different experimental assays probe distinct aspects of this compound's antioxidant behavior, facilitating appropriate assay selection and interpretation of results across multiple testing methods.

Data Interpretation and Experimental Design Considerations

Data Analysis and Quality Control

Proper interpretation of results from this compound antioxidant assays requires careful statistical analysis and implementation of rigorous quality control measures. For quantitative comparison, IC₅₀ values should be calculated from dose-response curves using appropriate regression models (typically linear or nonlinear regression of log-transformed concentration data). When expressing results as Trolox equivalents, a fresh standard curve should be generated with each assay run, with R² values ≥0.98 indicating acceptable linearity. For comprehensive reporting, researchers should include both absolute values (IC₅₀, TEAC) and relative comparisons to well-characterized antioxidants like ascorbic acid, BHT, or Trolox, as these benchmarks provide context for evaluating this compound's practical significance [3] [2].

Technical Considerations and Limitations

Several technical considerations specific to this compound may influence experimental outcomes in antioxidant assays. The lactone functional group in this compound may exhibit pH-dependent stability, particularly under the alkaline conditions sometimes employed in antioxidant assays. Researchers should verify compound integrity after incubation using appropriate analytical methods (e.g., TLC, HPLC) when developing protocols. The limited aqueous solubility characteristic of many terpenoid compounds may necessitate the use of co-solvents or surfactants, potentially introducing interference in colorimetric or fluorimetric detection; thus, solvent controls are essential. For the FRAP assay specifically, the strongly acidic conditions (pH 3.6) may affect lactone ring stability, potentially requiring modified interpretation of results from this specific method [3].

Researchers should acknowledge the inherent limitations of in vitro antioxidant assays when evaluating this compound. These simplified chemical systems cannot replicate the complex biological environment where factors like cellular uptake, metabolism, and distribution significantly influence antioxidant efficacy. The single-mechanism focus of each assay provides valuable but incomplete information, necessitating multiple complementary approaches for comprehensive characterization. Additionally, the chemical basis of these assays differs from physiological oxidative stress, where multiple reactive species, metal ions, and antioxidant enzymes interact in complex networks. Therefore, while in vitro assays provide valuable preliminary data, they should be viewed as a first step in characterizing this compound's antioxidant potential, to be followed by cellular and eventually in vivo studies for biologically relevant validation [3] [2].

Conclusion and Research Applications

The comprehensive evaluation of this compound through standardized antioxidant assays provides valuable insights into its potential as a natural antioxidant compound. The application notes and detailed protocols presented here offer researchers a systematic approach for characterizing this monoterpenic lactone using established DPPH, ABTS, FRAP, and ORAC methodologies. The integrated data interpretation framework facilitates meaningful comparison with reference antioxidants and supports structure-activity relationship studies. As research on natural antioxidants continues to expand, driven by interest in sustainable alternatives to synthetic additives, this compound represents a promising candidate worthy of further investigation through both chemical and biological assay systems.

Future research directions for this compound evaluation should include advanced assay systems such as cellular antioxidant protection assays using models like Caco-2 or HepG2 cells, which bridge the gap between chemical and biological assessment. Synergistic studies with established antioxidants (e.g., vitamin C, vitamin E) could reveal potential enhancement effects valuable for formulation development. Additionally, structure-activity relationship analysis through evaluation of synthetic analogs could identify key molecular features responsible for antioxidant efficacy, guiding the development of optimized compounds. Through continued application of these rigorous and standardized protocols, researchers can contribute to a robust understanding of this compound's antioxidant potential and its possible applications in food preservation, cosmetic formulations, and therapeutic approaches targeting oxidative stress [2].

References

Synthesis Method 1: SmI₂-Induced Radical Cyclization

Author: Smolecule Technical Support Team. Date: February 2026

This method, reported in 2017, uses a samarium(II) iodide (SmI₂)-mediated radical cyclization as a key step to efficiently build the core structure. The strategy can diverge to produce both (+)-mintlactone and (–)-isomintlactone [1].

Key Experimental Protocol

The synthesis starts from commercially available (–)-citronellol. The key transformation is an intramolecular radical cyclization facilitated by SmI₂ [1].

  • Precursor Preparation: The acyclic substrate for the cyclization is prepared from (–)-citronellol. This involves converting the alcohol into a form that can generate a radical adjacent to the carbonyl, which will then attack the tethered alkyne.
  • SmI₂-Induced Cyclization: The critical cyclization step is performed by treating the precursor with samarium(II) iodide (SmI₂). This one-electron transfer reagent generates a ketyl radical, which undergoes a 5-exo-dig cyclization onto the alkyne. This single step constructs the five-membered lactone ring and the adjacent stereocenter with high selectivity [1] [2].
  • Final Manipulation: After cyclization, a final dehydration step yields the desired α,β-unsaturated lactone, (–)-isomintlactone [1].

The workflow for this synthesis is outlined below:

A (–)-Citronellol B Precursor Preparation A->B C SmI₂-Induced Radical Cyclization B->C D (–)-Isomintlactone C->D

Synthesis Method 2: Ruthenium-Catalyzed Cyclocarbonylation

This alternative route, published in 2009, employs a ruthenium catalyst to form the lactone ring under an atmosphere of carbon monoxide [3] [4].

Key Experimental Protocol

The synthesis begins with an allenyl alcohol, which serves as the direct precursor for the lactonization reaction [3].

  • Reaction Setup: The allenyl alcohol is dissolved in 2,4,6-collidine.
  • Catalytic Cyclocarbonylation: The reaction is conducted under an atmospheric pressure of carbon monoxide (CO) in the presence of a ruthenium catalyst. The collidine acts as a base and is crucial for the reaction to proceed smoothly.
  • Stereoselective Formation: This one-pot cyclocarbonylation reaction directly provides (+)-isomintlactone with high stereoselectivity [3].

The workflow for this synthesis is as follows:

A Allenyl Alcohol B Ru-catalyzed Cyclocarbonylation (CO atmosphere, 2,4,6-collidine) A->B C (+)-Isomintlactone B->C

Troubleshooting Guide & FAQs

Here are common issues and solutions based on these synthetic methods.

Frequently Asked Questions

  • Q1: What are the key advantages of the SmI₂ method? It can construct two rings and a stereocenter in a single step, offering high convergence. The stereochemistry is controlled by the chiral center of the natural starting material (citronellol) and the favored coordination geometry of the samarium atom [1].

  • Q2: What are the key advantages of the Ru-catalyzed method? This method is a concise, one-pot transformation that uses atmospheric pressure of CO, making it a practical and stereoselective route [3].

  • Q3: Where can I find complete experimental details? For the SmI₂ method, consult the supporting information of the 2017 Synlett publication [1]. For the Ru-catalyzed method, refer to the 2009 Journal of Organic Chemistry paper [3] [4].

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Low Yield in SmI₂ Cyclization Inefficient radical initiation or deactivated SmI₂ Ensure fresh SmI₂ solution; use rigorous anhydrous conditions [2].
Poor Stereoselectivity Unoptimized reaction conditions Fine-tune reaction with additives like HMPA or DMPU to control transition state [2].
Low Conversion in Ru-catalyzed Reaction Inactive catalyst or insufficient CO Confirm CO atmosphere; ensure catalyst freshness and purity [3].
Formation of By-products Decomposition or side reactions Monitor reaction time/temperature; use 2,4,6-collidine as base to minimize side reactions [3].

Methodology Comparison

For a quick comparison to help select the best approach for your needs:

Feature SmI₂-Induced Radical Cyclization [1] Ru-Catalyzed Cyclocarbonylation [3]
Key Step Intramolecular radical cyclization Cyclocarbonylation of allenyl alcohol
Stereoselectivity High (set by citronellol & coordination) Highly stereoselective
Key Reagent Samarium(II) iodide (SmI₂) Ruthenium catalyst, CO gas
Solvent/Base THF (with potential additives) 2,4,6-Collidine
Strengths Convergent, builds complexity rapidly Practical, one-pot process at 1 atm CO

References

Understanding Isomintlactone for Purification

Author: Smolecule Technical Support Team. Date: February 2026

Effective purification begins with understanding the target compound's key characteristics, which influence the choice of methods and solvents.

The table below summarizes the fundamental properties of Isomintlactone relevant to its purification [1]:

Property Description
Chemical Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Solubility Slightly soluble in water; soluble in oil and ethanol
Key Applications Odor-active aroma compound in peppermint oil; used in food, flavor, and pharmaceutical sciences

A primary goal in purifying this compound, especially from natural sources like peppermint oil, is to separate it from its structural analog, Mintlactone [2]. This requires highly selective techniques.

Purification & Troubleshooting Guide

For researchers encountering issues during purification, here is a troubleshooting guide focused on HPLC, a core technique for such separations.

Problem Possible Causes Potential Solutions
Poor Peak Resolution Incorrect column chemistry, non-optimal mobile phase, co-elution of Mintlactone. Scout different column chemistries (e.g., C18, phenyl); optimize mobile phase gradient [3].
Low Yield/Recovery Strong interaction with stationary phase, poor solubility in injection solvent. Adjust solvent strength for elution; ensure sample is fully dissolved in a compatible solvent [3].
Irreproducible Results Inconsistent sample preparation, column degradation, mobile phase pH fluctuation. Use internal standards; follow consistent sample prep (e.g., filtration); condition and maintain the column [3].
Detailed HPLC Method Development Protocol

Based on general HPLC principles, here is a workflow to develop a purification method for this compound [3]:

  • Sample Preparation

    • Goal: Simplify the mixture and remove interfering matrices.
    • Methods: For a complex mixture like peppermint oil, use Solid-Phase Extraction (SPE) to pre-concentrate the lactones [1]. Alternatively, liquid-liquid extraction can help isolate compounds based on polarity.
    • Critical Step: Always filter the final sample solution (e.g., with a 0.45 µm or 0.22 µm syringe filter) to remove particulates and prevent column clogging [3].
  • Method Scouting

    • Goal: Find a starting point for separation.
    • Column Selection: Begin by scouting different column chemistries. A C18 reversed-phase column is a common starting point. If resolution from Mintlactone is poor, try more selective phases like a phenyl-hexyl or a polar-embedded column [3].
    • Mobile Phase: A typical starting mobile phase is a gradient of water and acetonitrile. Use acid modifiers (e.g., 0.1% formic acid) to improve peak shape for ionizable analytes.
  • Method Optimization

    • Goal: Achieve the best resolution, speed, and reproducibility.
    • Parameters to Adjust: Systematically fine-tune the gradient profile (slope and duration), flow rate, and column temperature [3].
    • Automation: Use software like ChromSwordAuto or a column-switching valve to automate the scouting of different columns and solvents, significantly reducing development time [3].

The following diagram illustrates the core workflow for developing an HPLC purification method.

Start Start Method Development Prep Sample Preparation Start->Prep Initial Step Scout Method Scouting Prep->Scout Prepared Sample Optimize Method Optimization Scout->Optimize Select Best Starting Point Validate Method Validation Optimize->Validate Finalize Parameters End Robust HPLC Method Validate->End Confirm Method Fitness

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when purifying this compound from mint oil? The most critical factor is achieving high chromatographic resolution from its isomer, Mintlactone, and other components in the oil. This requires careful selection of the HPLC stationary phase and mobile phase gradient [2].

Q2: My HPLC peaks for this compound are broad and tailing. What could be the cause? Peak tailing can be caused by several factors:

  • Strong secondary interactions with the column stationary phase. Try using a column with higher purity silica or a different ligand chemistry.
  • Incompatible sample solvent. Ensure the solvent strength of your injection solution is weaker than the initial mobile phase composition.
  • Column degradation or overloading. Check column performance with a standard and consider diluting your sample [3].

Q3: Besides HPLC, what other techniques can be used to purify this compound? While HPLC is ideal for analytical and small-scale preparative purification, other techniques are viable:

  • Distillation: A preliminary step to concentrate lactones from essential oils.
  • Column Chromatography: A classical liquid-solid technique using silica gel, suitable for larger-scale purification [1].
  • Thin-Layer Chromatography (TLC): Primarily used for quick analysis and determining appropriate solvent systems for larger-scale column chromatography, by calculating Rf values [4].

References

Understanding Isomintlactone and Chiral Separation

Author: Smolecule Technical Support Team. Date: February 2026

  • Compound Profile: Isomintlactone is a chiral aromatic compound found in peppermint oil, with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Its naturally occurring form has the absolute configuration (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1].
  • Separation Principle: Chiral Gas Chromatography (GC) separates enantiomers through chiral recognition. Each enantiomer forms a transient diastereomeric complex with the chiral selector in the stationary phase. The slight difference in the stability of these complexes leads to different retention times on the column [2].

Method Development and Column Selection

Your choice of Chiral Stationary Phase (CSP) is the most critical factor for success.

Chiral Stationary Phase Type Mechanism of Action Suitability for this compound
Cyclodextrin Derivatives [3] Forms selective inclusion complexes with analytes of the right size and shape. Highly Recommended: Dominates chiral GC; excellent for separating rigid, cyclic molecules like lactones [3] [2].
Chirasil-Type (e.g., Chirasil-Val) [2] Uses three-point interactions via hydrogen bonding and dipole-dipole forces. Good for amino acids and compounds with hydrogen-donor/acceptor groups; may be less ideal for this compound.

Recommendation: For separating this compound enantiomers, a cyclodextrin-based capillary column (e.g., common brands like CHIRALDEX from Astec) is the most suitable starting point due to its proven success with similar cyclic structures [3] [4].

Detailed Experimental Workflow

The following workflow outlines the key steps for analyzing this compound enantiomers, from sample preparation to data analysis.

Start Start Analysis SamplePrep Sample Preparation Derivatization if needed Liquid-liquid extraction Start->SamplePrep GCConfig GC-MS Instrument Setup Injector: Split/Splitless Column: Chiral Cyclodextrin Detector: MS or FID SamplePrep->GCConfig TempProg Optimize Oven Program Initial hold → Ramp → Final hold GCConfig->TempProg DataAnalysis Data Analysis Check peak resolution (Rs) Determine enantiomeric ratio TempProg->DataAnalysis End End DataAnalysis->End

Key Experimental Notes:

  • Sample Preparation: For trace-level analysis of this compound in peppermint oil, a concentration step like silica gel fractionation may be necessary. Stable Isotope Dilution Assay (SIDA) can be used for highly accurate quantification [1].
  • Instrument Tuning: Before analysis, perform an autotune on your GC-MS system and consider fine-tuning for specific analytes to ensure optimal sensitivity [5].
  • Temperature Programming: A well-designed temperature program is crucial for separating complex mixtures. Start with an initial hold, use a gradual ramp rate for optimal separation, and a final higher temperature to elute any remaining compounds [6].

Troubleshooting Common Issues

Here are solutions to common problems you might encounter.

Problem Potential Causes Solutions & Checks
Poor or No Enantiomer Separation [3] [2] Incorrect chiral stationary phase; temperature program too aggressive. Verify column selectivity (use cyclodextrin); optimize temperature ramp rate.
Unstable Retention Times [7] GC oven temperature sensor drift; contaminated column. Perform oven temperature calibration; check for and clean sensor contamination.
Poor Peak Shape (Tailing/Splitting) Inactive injection port liner; column degradation. Replace or re-condition the injection liner; check column for damage.
Low Sensitivity [5] [6] Ion source contamination (GC-MS); incorrect MS tuning. Clean the ion source; perform MS autotune or optimize tune for target analytes.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard non-chiral GC column to separate this compound enantiomers? A1: No. Separation of enantiomers requires a chiral stationary phase that can differentially interact with the two mirror-image molecules. A standard achiral column will not resolve them [2].

Q2: How can I identify which peak corresponds to which this compound enantiomer? A2: You need an authentic standard of a known enantiomer. By injecting the pure (6S,7aR)-Isomintlactone standard and noting its retention time, you can identify its peak in a mixture. The optical rotation data ([α]D) can also be a reference if available [1].

Q3: My method was working but now the resolution is degrading. What should I do? A3: This is often a sign of column contamination or aging. First, try conditioning the column by heating it at its maximum temperature. If that fails, trim a small portion (e.g., 10-20 cm) from the inlet side. If problems persist, the column may need to be replaced [7] [6].

References

Isomintlactone stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Isomintlactone

The table below summarizes the key identifying information and basic properties of this compound from a chemical database [1].

Property Description
CAS Number 13341-72-5 [1]
IUPAC Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1]
Molecular Formula C₁₀H₁₄O₂ [1]
Molecular Weight 166.22 g/mol [1]
Solubility Slightly soluble in water; soluble in oil and ethanol [1]
Common Synonyms This compound, Mintlactone [1]

FAQs on Handling and Stability

Q1: What are the known stability concerns for this compound? A primary stability concern is its origin from the degradation of menthofuran [1]. This suggests that this compound itself might be susceptible to further chemical transformation under certain conditions. The specific factors that accelerate its degradation (e.g., light, oxygen, pH, temperature) have not been detailed in the available literature.

Q2: What are the recommended storage conditions? While explicit storage protocols were not found, standard best practices for organic lactones should be followed. It is advisable to store this compound in a cool, dry, and dark place. Consider storing under an inert atmosphere if long-term stability is critical, as the compound is sensitive to degradation via oxidation [1].

Q3: How can I monitor this compound for decomposition? The literature describes analytical methods used to identify and quantify this compound, which can be adapted for stability monitoring [1]:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying this compound and its potential degradation products.
  • Stable Isotope Dilution Assay (SIDA): A highly accurate quantitative method that uses a deuterium-labeled internal standard to precisely measure concentration changes over time, which is crucial for stability studies [1].

Troubleshooting Guide

Problem: Observed decrease in this compound concentration or purity over time.

Potential Cause Investigation Steps Corrective & Preventive Actions
Oxidative Degradation Analyze stored samples using GC-MS for new oxidative byproducts. Store samples under an inert gas (e.g., Nitrogen or Argon). Ensure containers are tightly sealed.
Thermal Degradation Conduct a forced degradation study by storing samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation rates. Establish and enforce a maximum storage temperature. Use cold storage (e.g., +4°C or -20°C) for long-term preservation.
Light-Induced Decomposition Compare the stability of samples stored in clear glass versus amber glass or opaque containers. Store in amber glass containers or wrap clear containers in aluminum foil to protect from light.

Experimental Workflow for Stability Testing

For a systematic approach to assessing this compound stability, you can adapt the following workflow. The diagram below outlines the key stages of a stability study.

Start Start: Design Stability Study A1 Define Storage Conditions Start->A1 A2 Prepare Sample Aliquots A1->A2 A3 Set Time Points A2->A3 B Storage Phase A3->B C1 Sample Analysis B->C1 C2 Data Collection C1->C2 D Data Analysis & Reporting C2->D

Detailed Methodology:

  • Study Design:
    • Conditions: Expose samples to various stress factors, including elevated temperature (e.g., 40°C, 60°C), humidity, oxidizing agents, and intense light.
    • Controls: Always include a reference standard stored at low temperature (e.g., -20°C or -80°C).
  • Sample Analysis:
    • Use GC-MS for separation and identification. A typical method might involve a non-polar to mid-polar capillary column (e.g., DB-5) with a temperature ramp.
    • For precise quantification, employ Stable Isotope Dilution Assay (SIDA). This involves spiking samples with a known amount of a deuterated internal standard before analysis to account for any instrumental or preparation variances [1].
  • Data Collection:
    • Measure the peak area ratio of this compound to its internal standard at each time point.
    • Record the appearance of any new chromatographic peaks, which indicate degradation products.
  • Data Analysis:
    • Plot the remaining concentration of this compound over time to determine degradation kinetics.
    • Identify the primary degradation products via mass spectrometry.

Key Information for Researchers

The available data indicates that this compound is a trace aroma compound in peppermint oil, valued for its sweet, coconut-like scent [1]. Its role as a degradation product of menthofuran is the most salient stability-related fact [1]. A 2017 paper confirms the compound's specific stereochemistry, which can be critical for its properties and activity, through total synthesis [2].

References

Isomintlactone microbial transformation challenges

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

While direct data on isomintlactone is limited, the challenges in microbial transformation are often universal. The following guide adapts general principles to the context of transforming complex organic compounds like this compound.

Troubleshooting Common Experimental Issues

This table outlines potential problems, their causes, and solutions based on standard microbial transformation and analytical workflows [1] [2].

Problem Possible Cause Recommended Solution
No/low product yield Non-optimal growth/transformation conditions (pH, T°, aeration) [3]; Non-active or ill-adapted microbial strain; Toxic substrate or product concentration [1]. Test different growth media and conditions; Use actively growing pre-cultures; Substrate feeding at low, continuous rate [4].
Unintended products Side reactions from host metabolism; Inadequate specificity of the enzymatic transformation. Use specific enzyme-overexpressing strains; Analyze pathway to identify/block side reactions [3].
Cell growth inhibition Substrate toxicity [1]; Accumulation of toxic intermediates. Increase cell density before adding substrate; Use a resin or two-phase system to absorb toxic compounds.
Inconsistent results Contamination; Variation in culture vitality; Improper sample storage/handling. Use sterile techniques and antibiotic controls; Prepare fresh competent cells; avoid freeze-thaw cycles [1].
Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in scaling up a microbial transformation process from flask to bioreactor? Scaling up introduces challenges in maintaining optimal and uniform conditions. Key factors to control include:

  • Oxygen Transfer: Many microbial transformations are aerobic. Ensuring sufficient dissolved oxygen throughout a larger vessel is critical and requires careful adjustment of aeration and agitation rates.
  • Substrate Delivery: Poorly water-soluble substrates (like many lactones) can be difficult to disperse evenly. Strategies include using fed-batch addition or two-phase systems (aqueous-organic) to avoid toxic shock and ensure constant availability [1].
  • Process Monitoring: At a small scale, it's easier to monitor pH, temperature, and cell density. In a bioreactor, integrating online sensors and control systems is essential for consistency.

Q2: Which advanced analytical techniques are best for identifying and characterizing transformation products? For novel or unexpected products, a combination of techniques is often required:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Ideal for separating, detecting, and obtaining structural information on compounds in a complex mixture. It is highly sensitive for trace analysis [4].
  • FTICR-MS (Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry): Provides ultra-high-resolution mass measurement, allowing for the precise determination of elemental formulas for hundreds of compounds in a sample. This is powerful for detecting minor products and understanding complex metabolic pathways [2].
  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for definitive structural elucidation, including stereochemistry, which is often critical for bioactive compounds like lactones [2].

Q3: How can I use omics technologies to understand or improve a microbial transformation? Omics technologies can move the process from a "black box" to a rational design [3] [2]:

  • Genomics/Metagenomics: To identify the genes or potential pathways in a host or microbial community responsible for the transformation.
  • Proteomics: To confirm which enzymes are being expressed during the transformation, providing a direct link between genes and function [4].
  • Metabolomics: To get a complete picture of all metabolites in the system, helping to map the full transformation pathway and identify side products or bottlenecks.

Example Experimental Workflow

Based on general principles, here is a typical workflow for developing a microbial transformation process, incorporating the analytical techniques mentioned.

G cluster_0 Analytical Techniques Start Start: Strain and Pathway Design A Strain Cultivation & Transformation Setup Start->A B Process Monitoring: - Cell Density (OD600) - pH/Temperature A->B C Sample Collection & Quenching B->C D Product Extraction & Analysis C->D E Data Analysis & Interpretation D->E LCMS LC-MS/MS (Primary Detection) D->LCMS NMR NMR (Structure Confirmation) D->NMR FTICR FTICR-MS (Formula Assignment) D->FTICR F Scale-Up & Optimization E->F

References

Technical Support Framework: HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

The core of reliable quantification lies in a robust and validated HPLC method. The following workflow outlines the key stages, from initial setup to final analysis, highlighting where common issues often arise. This map will help you pinpoint the phase you are troubleshooting.

start Start: HPLC Method for Isomintlactone step1 1. Sample Preparation (Solid Phase Extraction) start->step1 step2 2. Chromatographic Separation (Column & Mobile Phase) step1->step2 Clean Sample step3 3. Detection (UV/PDA Detector) step2->step3 Separated Analyte step4 4. Data Analysis (Peak Integration) step3->step4 Chromatogram end Validated Quantitative Result step4->end

Troubleshooting Guide & FAQs

Here are common issues, their potential causes, and solutions, structured according to the workflow phases.

Phase 1: Sample Preparation
  • Problem: Poor Recovery of this compound
    • Q: My sample recovery is low. What could be wrong?
    • Possible Cause: Inefficient extraction or loss during pre-concentration.
    • Solution:
      • Check Extraction Solvent: Ensure the solvent polarity is appropriate for this compound. You may need to optimize the solvent mixture.
      • Verify SPE Protocol: If using Solid Phase Extraction (SPE), confirm that the sorbent (e.g., divinylbenzene polymer) is suitable and that the washing/elution steps are correctly designed to retain this compound without letting it pass through [1].
Phase 2: Chromatographic Separation
  • Problem: Poor Peak Shape or Resolution
    • Q: The peaks for this compound and nearby compounds are overlapping or tailing. How can I improve this?
    • Possible Cause: Suboptimal mobile phase composition, pH, or column condition.
    • Solution:
      • Adjust Mobile Phase: Modify the gradient of organic solvent (e.g., acetonitrile) and acidified water (e.g., 0.1% Trifluoroacetic Acid) to achieve better separation [1].
      • Control pH: The stability and retention of some compounds can be pH-dependent. Ensure the mobile phase pH is optimized for this compound.
      • Consider Column Health: A degraded column can cause peak tailing. Test with a new column if suspected.
Phase 3: Detection & Quantification
  • Problem: High Background Noise or Low Sensitivity
    • Q: I can't detect low concentrations of this compound due to noise. What can I do?
    • Possible Cause: Detection wavelength interference or instrumental baseline drift.
    • Solution:
      • Confirm Wavelength: Use a Photodiode Array (PDA) detector to identify the optimal detection wavelength for this compound, ensuring it's away from high background absorption.
      • Purge System: Ensure the mobile phase is degassed and the system is properly purged to minimize baseline drift.

Method Validation Parameters

For any quantitative method, you must validate its performance. The table below summarizes key parameters and target values based on ICH guidelines, using a validated method for phytoestrogenic flavonoids as a reference [1]. You should strive to meet similar criteria for your this compound assay.

Validation Parameter Description & Target Value
Linearity The correlation coefficient (R²) should be ≥ 0.996 over the intended concentration range [1].
Accuracy Measured by percentage recovery. Ideally, recovery should be close to 100% (e.g., 96-106%) [1].
Precision Measured by Relative Standard Deviation (RSD). Intra-day precision should be RSD ≤ 1.5% and inter-day precision RSD ≤ 2.5% [1].
Limit of Detection (LOD) & Quantitation (LOQ) LOD is the lowest detectable amount, and LOQ is the lowest quantifiable amount with accuracy and precision. These must be determined experimentally for your system [1].
Specificity The method should distinguish this compound from other components. This is confirmed by a peak purity index showing a single, clean peak [1].

Experimental Protocol Overview

Here is a generalized protocol for developing and validating an HPLC method for a compound like this compound, based on established practices [1].

  • Instrument Setup:

    • Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Employ a gradient elution with Water (with 0.1% TFA) and Acetonitrile.
    • Flow Rate: 1.0 mL/min is a common starting point.
    • Detection: Use a PDA detector, setting the wavelength to the maximum absorbance of this compound.
    • Injection Volume: 10 µL is standard.
  • Sample Preparation:

    • Extract the plant or biological material with a suitable solvent (e.g., methanol).
    • Clean the extract using a polymer-based SPE cartridge to remove interfering matrix components [1].
    • If this compound is bound (e.g., as a glycoside), an acid hydrolysis step may be necessary to free the aglycone form, followed by SPE clean-up [1].
  • Method Validation:

    • Linearity: Prepare a series of standard solutions (e.g., 1.25 - 20 µg/mL) and inject them to create a calibration curve.
    • Accuracy & Precision: Analyze samples spiked with a known amount of this compound (n=3) within the same day (intra-day) and over different days (inter-day). Calculate the % Recovery and %RSD.
    • LOD & LOQ: These are typically calculated based on the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3σ/S, LOQ = 10σ/S).

Key Recommendations for Your Research

To move forward with this compound specifically, I suggest the following steps:

  • Consult Specialized Literature: Perform a deep search in scientific databases (e.g., SciFinder, PubMed) for "this compound," "HPLC," and "quantification." Any existing literature will provide a direct starting point.
  • Characterize Your Standard: First, run a pure this compound standard to determine its retention time and optimal detection wavelength on your instrument.
  • Adapt and Optimize: Use the protocol above as a template. You will almost certainly need to optimize the gradient elution profile and mobile phase composition to achieve the best separation of this compound from other compounds in your complex mixture.

References

Understanding Isomintlactone and Potential Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Isomintlactone is a natural monoterpenic lactone found in mint oils, often studied alongside its stereoisomer, mintlactone [1] [2]. The γ-butenolide ring structure, central to these molecules, can be susceptible to degradation [2].

Common stress factors that can lead to degradation during analysis include:

  • Temperature: Elevated temperatures can accelerate decomposition reactions.
  • pH: The lactone ring can be sensitive to acidic or basic conditions, potentially leading to hydrolysis (ring-opening).
  • Light: Exposure to light, especially UV light, can promote radical-based degradation pathways.
  • Oxygen: The compound may undergo oxidation upon exposure to air or dissolved oxygen.

Troubleshooting Guide: Reducing Degradation

Here are practical steps to identify and mitigate degradation issues. You should test these methods systematically to find the optimal conditions for your system.

TABLE: Troubleshooting this compound Degradation

Problem & Symptoms Potential Causes Corrective Actions

| Decreasing peak area over time in HPLC/LC-MS [3]; appearance of new, unexpected peaks [4]. | Chemical Degradation: Hydrolysis of the lactone ring or oxidation. | • Prepare fresh sample solutions for each analysis. • Adjust mobile phase pH to a neutral or mildly acidic range to stabilize the lactone. • Use antioxidants (e.g., BHT) in the sample or solvent. • Store samples in inert atmosphere (e.g., nitrogen) and use sealed vials. | | Retention time drift or changes in peak shape (tailing/fronting) in HPLC [3] [4]. | Instability in Chromatographic System: Inconsistent mobile phase composition, column degradation, or temperature fluctuations. | • Ensure mobile phase is freshly prepared and consistently mixed [3]. • Use a column oven to maintain a stable, controlled temperature [3]. • Employ a guard column to protect the analytical column from contaminants [4]. • Flush and re-condition the column regularly with strong solvent [4]. | | Multiple peaks for a single compound in HPLC or unexpected signals in NMR. | Isomerization/Epimerization: The stereochemistry of this compound may be sensitive to analytical conditions [2]. | • Lower the analysis temperature to prevent thermal isomerization. • Verify that the sample solvent and mobile phase components do not catalyze isomerization. |

Recommended Experimental Workflows

To systematically protect your compound, you can follow the workflow below. The general strategy is to first identify the major stress factors and then apply specific protective measures.

Start Start Analysis Identify Identify Major Stress Factors Start->Identify Temp Temperature Identify->Temp Light Light Exposure Identify->Light pH pH Identify->pH Oxygen Oxygen Identify->Oxygen Apply Apply Protective Measures Temp->Apply Sensitive Light->Apply Sensitive pH->Apply Sensitive Oxygen->Apply Sensitive UseCold Use Cold Autosampler and Column Oven Apply->UseCold UseAmber Use Amber Vials and Dim Lights Apply->UseAmber Buffer Use Buffered Solutions Apply->Buffer Sparge Sparge Solvents with Inert Gas Apply->Sparge Monitor Monitor and Validate UseCold->Monitor UseAmber->Monitor Buffer->Monitor Sparge->Monitor CheckPurity Check Sample Purity and Identity via NMR/LC-MS Monitor->CheckPurity

Key Experimental Protocols:

  • Sample Preparation for Stability:

    • Solvent Choice: Use a high-purity, aprotic solvent (e.g., acetonitrile) that is less likely to participate in hydrolysis.
    • Preparation: Prepare samples immediately before analysis. If storage is necessary, keep them in amber vials at low temperatures (e.g., -20°C).
    • Additives: Consider adding 0.1% formic acid to the solvent to suppress base-catalyzed hydrolysis, or a chelating agent like EDTA to sequester metal impurities.
  • HPLC Method Development for Labile Compounds:

    • Stable Conditions: Use a column oven set to a standard, controlled temperature like 30°C or 40°C to ensure retention time reproducibility [3].
    • Mobile Phase: Prepare mobile phases fresh daily. Degas all solvents to remove dissolved oxygen. For reversed-phase HPLC, using a mixture of water and acetonitrile is common. A scouting gradient (e.g., 5% to 100% organic modifier over 10-20 minutes) can help find the optimal starting conditions [4].
    • System Suitability: Always include a control sample of pure this compound to monitor for the appearance of degradation products and ensure the system is performing correctly [3].
  • Sample Integrity Check with NMR:

    • Verification: Use NMR spectroscopy to confirm the identity and purity of your this compound sample before and after analytical runs to confirm that degradation is occurring [5].
    • Procedure: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum. Compare the spectrum to a known reference, paying close attention to the signals (chemical shifts) for the lactone ring protons. The appearance of new signals or changes in the existing pattern indicates decomposition or structural changes [5].

Frequently Asked Questions

Q1: What is the most critical factor to control when analyzing this compound by LC-MS? The pH of the aqueous mobile phase is often critical. The lactone ring can hydrolyze, especially under basic conditions, leading to a ring-opened acid. This not only degrades your analyte but can also significantly change its retention time and mass spectrum. Buffering the mobile phase to a mildly acidic pH (e.g., 3-5) is a common strategy.

Q2: My this compound peak in HPLC is tailing. What could be the cause? Peak tailing is often caused by secondary interactions between the analyte and active sites on the chromatographic column [4]. To resolve this:

  • Ensure your column is not overloaded; try injecting a lower concentration.
  • Use a mobile phase additive, such as 0.1% trifluoroacetic acid, which can help mask these active sites.
  • Confirm that the sample solvent is not stronger than the initial mobile phase, as this can cause peak distortion upon injection.

Q3: Can I use NMR to monitor this compound degradation directly? Yes, absolutely. NMR is an excellent tool for this. By comparing ¹H NMR spectra over time, you can observe the decrease in the signals corresponding to this compound and the simultaneous appearance and growth of new signals from the degradation products. This can provide direct structural clues about the degradation pathway [5].

References

Isomintlactone Properties & Extraction Overview

Author: Smolecule Technical Support Team. Date: February 2026

Isomintlactone is a trace-level aroma compound found in peppermint oil, and its extraction and purification are technically challenging due to its specific physical and chemical properties [1]. The table below summarizes key data relevant to planning an extraction protocol.

Property Value / Description Reference
CAS Number 13341-72-5 [1]
Molecular Formula C₁₀H₁₄O₂ [1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1]
Solubility Slightly soluble in water; soluble in oil; soluble in ethanol. [1]
Common Sources Peppermint (Mentha × piperita), various herbs and spices. [1] [2]
Common Analytical Methods Gas chromatography-olfactometry (GCO), gas chromatography-mass spectrometry (GC-MS). [1]
Stability Note Can be formed from the degradation of menthofuran in peppermint oil over time. [1]

Solvent Extraction Optimization Methodology

Start Define Extraction Problem A Select Optimization Method Start->A B Computational Screening (COSMO-RS) A->B Solvent Selection C AI-Driven Process Control (Scientific AI) A->C Process Stabilization D Experimental Validation (Lab-Scale Tests) B->D C->D E Analyze Results & Troubleshoot D->E E->B Refine Model E->C Adjust Parameters End Implement Optimal Process E->End

Computational Solvent Screening (COSMO-RS)

This method uses quantum chemistry and statistical thermodynamics to predict solvent performance without extensive lab experimentation [3].

  • Application: Ideal for selecting an optimal solvent or solvent mixture to maximize the distribution ratio of this compound in a liquid-liquid extraction.
  • Problem Types:
    • LLEXTRACTION: This template is used to select a two-phase solvent system that maximizes the distribution ratio (D) of your target compound between the two liquid phases. It requires a minimum of 2 solvents [3].
    • SOLUBILITY: This template maximizes or minimizes the solubility of a solid solute (which could be crude this compound) in a liquid mixture [3].
  • Typical Workflow:
    • Define Solvent Candidates: Input a database of potential solvents (e.g., .coskf files).
    • Set Objective: Use the -t LLEXTRACTION -max command to maximize the separation factor.
    • Run Optimization: The algorithm tests millions of combinations and mole fractions to find the optimal system.
    • Output: The program provides the identity and mole fractions of the optimal solvent system [3].
Scientific AI for Process Control

This approach is used to stabilize and optimize an existing extraction process in real-time [4].

  • Application: Best suited for continuous or large-scale extraction processes where feed composition (e.g., impurity levels in peppermint oil) may vary.
  • Key Capabilities:
    • Real-time Organic Flow Monitoring: AI models predict changes in organic-aqueous continuity in mixers [4].
    • Optimal Setpoint Guidance: Provides operators with recommendations on how to operate each mixer-settler stage to maximize metal (or compound) mass transfer while minimizing impurities and entrainment [4].
  • Outcome: One implementation demonstrated a 3% improvement in average copper mass transfer, which illustrates the potential for enhancing the yield of target compounds like this compound [4].

Frequently Asked Questions & Troubleshooting

Problem Area Common Issues & Questions Potential Solutions & Guidance

| Low Yield | • Poor distribution ratio. • Inefficient phase separation. | • Use COSMO-RS LLEXTRACTION to find a solvent system with a higher predicted distribution ratio (D) [3]. • For process control, use AI applications to guide setpoints for optimal mass transfer [4]. | | Process Instability | • Fluctuating feed composition. • Variable organic-aqueous continuity. | • Implement real-time monitoring and control (Scientific AI) to stabilize the SX circuit despite changing feed conditions [4]. | | Solvent Selection | • The number of possible solvent combinations is too large to test experimentally. | • Employ computational solvent optimization (COSMO-RS) to screen millions of combinations in silico and identify the most promising candidates for lab testing [3]. | | Purity & Impurities | • Co-transfer of undesired contaminants. | • Leverage synergistic solvent extraction (combining extractants) for enhanced selectivity [5]. • Use AI to optimize setpoints to minimize co-transfer of impurities [4]. |

Key Takeaways for Researchers

  • Start with Computation: Given the complexity of solvent selection, begin your this compound extraction project with a COSMO-RS screening to narrow down the best solvent systems, saving significant time and resources [3].
  • Focus on Selectivity: The challenge often lies in separating this compound from other similar compounds in peppermint oil. Explore specialized or synergistic extractants used in mining (e.g., CYANEX families) for inspiration on achieving high selectivity [5].
  • Consider Process Control: If moving towards scale-up, integrating AI-driven process control can help maintain optimal performance and maximize yield consistently [4].

References

method validation for Isomintlactone quantification

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts in Method Validation

Before troubleshooting, it's crucial to understand the key parameters that define a reliable analytical method. The table below summarizes these parameters and their acceptance criteria, which are based on international guidelines like ICH Q2(R1) [1].

Parameter Definition Common Acceptance Criteria Relevance to Isomintlactone
Linearity The ability of the method to obtain test results directly proportional to the analyte concentration. R² > 0.99 [2] Ensures accurate quantification across the expected concentration range.
Accuracy The closeness of agreement between the accepted reference value and the value found. Recovery of 70-120% (varies by matrix and level) [2] Confirms the method correctly measures this compound without bias.
Precision The closeness of agreement between a series of measurements. Repeatability (RSD ≤ 15%) [2] Ensures consistent results in replicate measurements.
LOD / LOQ Limit of Detection / Limit of Quantification. The lowest amount that can be detected/quantified. LOD: S/N ~3:1; LOQ: S/N ~10:1 or defined precision [1] Determines the method's sensitivity for trace-level analysis.
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference from the matrix [3] Confirms the signal is from this compound and not other mint oil components.

Troubleshooting Common Experimental Issues

Here are answers to specific issues users might encounter, framed in a question-and-answer format.

Q1: Our calibration curve for this compound has poor linearity (R² < 0.99). What could be the cause?

  • Potential Causes & Solutions:
    • Impurities in Standard: The this compound standard may have degraded or contain impurities. Obtain a new, high-purity standard and ensure proper storage conditions.
    • Inappropriate Concentration Range: The chosen range might be too wide. Re-assess and prepare a calibration curve with a more suitable concentration series.
    • Instrument Issues: Check for detector linearity and ensure the instrument is properly calibrated. There may be contamination in the sample introduction system.

Q2: We observe low recovery of this compound from our sample matrix (e.g., mint oil or plant extract). How can we improve this?

  • Potential Causes & Solutions:
    • Inefficient Extraction: The extraction solvent or method may not be fully liberating this compound from the matrix. Re-optimize extraction conditions (e.g., solvent polarity, temperature, time, use of sonication or homogenization).
    • Matrix Effects: Other components in the sample may be suppressing or enhancing the signal. Improve sample clean-up steps (e.g., solid-phase extraction) or use a standard addition calibration method to compensate for matrix effects [2].
    • Adsorption or Degradation: this compound may be adsorbing to vial surfaces or degrading during sample preparation. Use appropriate vial materials (e.g., silanized glass) and control the sample preparation environment (e.g., temperature, light).

Q3: Our method shows high variability (poor precision) between replicate analyses. What should we check?

  • Potential Causes & Solutions:
    • Inconsistent Sample Preparation: Manual pipetting or mixing steps can introduce error. Implement rigorous standard operating procedures (SOPs) and use calibrated automated pipettes where possible.
    • Instrument Instability: The analytical instrument (e.g., HPLC, GC, LC-MS) may have fluctuations in flow rate, temperature, or detector response. Perform instrument maintenance and ensure it has been properly warmed up and calibrated.
    • Sample Stability: The this compound in the prepared sample solution may not be stable for the duration of the analytical run. Check the stability in the autosampler and reduce the holding time if necessary.

Q4: How do we differentiate between a true this compound signal and background noise or interference?

  • Potential Causes & Solutions:
    • Confirm with Orthogonal Detection: Use a detection method that provides more specific information. For example, if using UV detection, switch to or confirm with Mass Spectrometry (MS) for definitive identification based on mass [2].
    • Optimize Chromatography: Improve the separation method (e.g., change the HPLC column, modify the mobile phase gradient) to better resolve this compound from other closely eluting compounds.
    • Run Appropriate Controls: Always include a blank (matrix without analyte) and a negative control to identify the source of interference [3].

Method Validation Workflow

The following diagram illustrates the logical workflow for developing and validating an analytical method, from initial setup to final application. This provides a roadmap for researchers to structure their experiments.

Start Define Method Purpose and Context of Use A Develop/Select Analytical Method Start->A B Optimize Sample Preparation A->B C Establish Analytical Conditions B->C D Preliminary Testing (Assay Qualification) C->D Fit-for-Purpose? E Full Method Validation D->E For Regulated Studies F Routine Analysis & Monitoring D->F For Exploratory Research E->F

Experimental Protocol for a Quantitative LC-MS Method

This protocol is adapted from a validated LC-MS method for quantifying natural products (mycotoxins) and can serve as a template for this compound [2].

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of homogenized mint plant material or oil. Add 10 mL of a suitable extraction solvent (e.g., methanol-water or acetonitrile-water mixture). Shake or vortex vigorously for a defined period (e.g., 10-30 minutes).
  • Clean-up: Centrifuge the extract at a high speed (e.g., 10,000 x g for 10 minutes) to pellet solid debris. Pass the supernatant through a solid-phase extraction (SPE) cartridge if necessary to remove interfering compounds.
  • Dilution: Filter the final extract through a 0.22 µm membrane filter into an HPLC vial.

2. Instrumental Analysis (LC-MS):

  • Chromatography: * Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). * Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. * Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. * Flow Rate: 0.3 mL/min. * Column Temperature: 40 °C.
  • Mass Spectrometry: * Ionization: Electrospray Ionization (ESI), negative or positive mode as optimized for this compound. * Detection: Multiple Reaction Monitoring (MRM). Identify precursor and product ions for this compound for selective and sensitive detection.

3. Validation Experiments:

  • Linearity: Prepare a minimum of 5 calibration standards in the matrix, covering the expected concentration range. Inject each in triplicate and plot the peak area versus concentration to determine the correlation coefficient (R²).
  • Accuracy & Precision: Prepare Quality Control (QC) samples at three levels (low, medium, high). Analyze at least five replicates of each QC level in a single run (intra-day precision) and over three different days (inter-day precision). Calculate the mean, standard deviation, and %RSD for precision, and %Recovery for accuracy.
  • LOD & LOQ: Based on the signal-to-noise (S/N) approach, inject a series of low-concentration standards. The LOD is the concentration yielding a S/N of 3:1, and the LOQ is the concentration yielding a S/N of 10:1 (with acceptable precision and accuracy) [1].

References

Mintlactone vs Isomintlactone: Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of mintlactone and isomintlactone based on the current information.

Feature Mintlactone This compound
Chemical Names (-)-Mintlactone, 3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one [1] [2] (+)-Isomintlactone [2]
CAS Number 13341-72-5 [1] 75684-66-1 [2]
Chemical Structure Monoterpenic lactone belonging to the class of benzofurans [2] Structural isomer of mintlactone; also a monoterpenic benzofuran [2]
Natural Source Found in various Mentha (mint) species oils, including M. piperita (peppermint), M. arvensis, and M. cardiaca (spearmint) [3] Identified in the oil of M. piperita (peppermint) [3]
Biosynthesis Biosynthesized in Mentha piperita from precursors like geraniol and nerol [4] Biosynthesized in Mentha piperita from precursors like geraniol and nerol [4]
Biological Activity & Safety Genotoxicity Assessment: Mixed results; some in vitro tests were positive, but in vivo micronucleus tests were negative. Safety as a fragrance cannot be fully substantiated due to potential issues with purity and stability [1] Information on specific biological activity or safety assessment is not available in the provided search results.

Experimental Data and Protocols

For researchers, the methodologies from key studies provide a foundation for evaluating these compounds.

Genotoxicity Assessment of Mintlactone

The genotoxic potential of mintlactone was evaluated using a standard battery of tests [1]. The mixed results highlight the importance of compound purity and the need for multiple assay types.

  • Experimental Protocols:
    • Bacterial Mutagenicity Test (Ames Test): Conducted using Salmonella typhimurium strain TA98. The test yielded variable results across different batches of mintlactone, with positive responses observed in some batches [1].
    • In Vivo Comet Assay: Performed in mice livers. The results were positive in female mice but negative in male mice, indicating a potential sex-specific effect [1].
    • In Vivo Micronucleus Test: This test, which detects chromosomal damage, was negative in the systems studied [1].
    • 3D Skin Comet/Micronucleus Test: These tests, using a more complex tissue model, also yielded negative results, suggesting no chromosomal or DNA damage in this context [1].

Synthesis and Biosynthesis

The synthesis and biosynthesis of these lactones are well-documented, which is crucial for producing materials for research.

  • Biosynthesis: Both (-)-mintlactone and (+)-isomintlactone are biosynthesized in Mentha piperita from common terpenoid precursors, including mevalonic acid (MVA), geraniol, and nerol [4].
  • Chemical Synthesis: Multiple synthetic routes have been developed. A 2002 review paper comprehensively summarizes various synthesis strategies starting from materials like (+)-menthofuran, (+)-citronellal, (-)-isopulegol, geraniol, nerol, and various cyclohexanone derivatives [5] [3]. Many of these strategies focus on controlling stereoselectivity, though mixtures of lactones are often produced [3].

Pathways and Mechanisms of Action

While the specific signaling pathways for mintlactone and this compound are not detailed in the search results, lactones as a class often exhibit biological activity through interaction with key cellular pathways. The diagram below outlines a general experimental workflow that could be applied to elucidate their mechanisms, drawing from concepts in signal transduction research [6] [7].

G Compound Lactone Compound (Mintlactone/Isomintlactone) CellularPerturbation Cellular Perturbation Compound->CellularPerturbation  Stimulus SignalingPathway Signaling Pathway Activation/Inhibition CellularPerturbation->SignalingPathway  Initiates NodeActivation Node Activation (Phosphorylation, Expression Change) SignalingPathway->NodeActivation  Propagates DataIntegration Data Integration & Network Modeling SignalingPathway->DataIntegration  Topology Input CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) NodeActivation->CellularResponse  Results in NodeActivation->DataIntegration  Data Input

Future Research Directions

The most significant finding from this search is the lack of direct, comparative biological data for these two isomers. Future research to fill this gap could be highly valuable for the scientific community.

  • Comparative Biological Screening: There is a clear need for side-by-side evaluation of mintlactone and this compound in assays for anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.
  • Mechanism of Action Studies: Research should focus on identifying the specific molecular targets and signaling pathways each compound modulates.
  • ADME and Toxicology Profiling: Comprehensive absorption, distribution, metabolism, excretion (ADME), and toxicology studies are required, especially given the equivocal genotoxicity results for mintlactone.

References

Comprehensive Guide for Antioxidant Comparison: Frameworks and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Status

Your literature search confirms that while synthetic antioxidants are well-characterized and natural antioxidants are a major research focus, no studies directly compare them with isomintlactone [1] [2]. This represents a significant knowledge gap in the field. The table below summarizes the available information on common synthetic antioxidants for context.

Table 1: Profile of Common Synthetic Antioxidants with Pharmaceutical Relevance

Antioxidant Primary Mechanism Experimental Evidence Research Trends
Edaravone Free radical scavenger Approved for clinical use (e.g., stroke, ALS) [3] Well-established efficacy, limited new compounds in pipeline [3]
N-acetylcysteine (NAC) Precursor to glutathione, free radical scavenger Clinical trials for various conditions; debate on whether benefits are from antioxidant or other mechanisms [3] [1] One of the most researched synthetic antioxidants [3]
Ebselen GPx mimetic, NOX inhibitor Shown potential across various disease models [3] Emerging research on seleno-organic compounds
MitoQ10 Mitochondria-targeted Promising results in protecting mitochondria from oxidative damage [3] Growing interest in mitochondria-targeted antioxidants
Butylated Hydroxytoluene (BHT) Chain-breaking antioxidant Widely used in food industry; safety concerns in pharmaceutical applications [1] [2] Declining use due to safety concerns

Standardized Experimental Protocols for Antioxidant Comparison

To conduct a proper comparison between this compound and synthetic antioxidants, you should implement these established experimental protocols.

In Vitro Chemical Testing Methods

Table 2: Standard In Vitro Antioxidant Capacity Assays

Assay Name Target Species Mechanism Key Protocols
DPPH• Assay DPPH radical Hydrogen atom transfer Monitor absorbance decrease at 515-517nm; calculate IC50 [4]
ABTS•+ Assay ABTS cation radical Single electron transfer Generate radical prior to assay; measure absorbance at 734nm [4]
FRAP Assay Fe³⁺ ions Electron transfer Measure reducing power at 593nm; express as FeSO₄ equivalents [4]
ORAC Assay Peroxyl radical Hydrogen atom transfer Fluorescence-based; measure area under curve (AUC) [4]
Metal Chelation Fe²⁺/Cu²⁺ ions Chelation Measure formation of ferrozine-Fe²⁺ complex at 562nm [5]
Cellular Models for Activity Evaluation

For cellular evaluation, these standardized approaches are recommended:

  • Cell lines: Use human cell lines relevant to your therapeutic focus (e.g., SH-SY5Y for neurodegeneration, H9c2 for cardiotoxicity) [5]
  • Oxidative stress induction: Apply H₂O₂ (50-500 μM), tert-butyl hydroperoxide, or other ROS inducers [6]
  • Viability assessment: Perform MTT, XTT, or trypan blue exclusion assays pre/post treatment [5]
  • ROS detection: Use fluorescent probes (DCFH-DA, DHE) with flow cytometry or fluorescence microscopy [5]
  • Senescence markers: Assess β-galactosidase activity, p16INK4, p21, p53 expression [6]
In Vivo Models

Non-rodent models provide efficient screening platforms:

  • Zebrafish: Transparent embryos enable direct in vivo ROS detection; suitable for high-throughput screening [5]
  • C. elegans: Short lifespan ideal for anti-aging studies; transparent body for ROS detection [5]
  • Rodent models: Use for final validation in disease-specific models (e.g., neurodegenerative, cardiovascular) [5]

Molecular Mechanisms and Signaling Pathways

Understanding these key antioxidant pathways is essential for comprehensive comparison.

Key Antioxidant Signaling Pathways

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates PI3K PI3K OxidativeStress->PI3K Activates MitochondrialStress Mitochondrial Stress OxidativeStress->MitochondrialStress Causes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Activates AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis MitochondrialStress->Apoptosis Induces Antioxidant Antioxidant Treatment Antioxidant->Keap1 Promotes Inactivation Antioxidant->mTOR Inhibits Antioxidant->MitochondrialStress Reduces

The diagram above shows that antioxidants like this compound and synthetics typically act through these interconnected pathways [7] [6] [5]:

  • Keap1-Nrf2-ARE pathway: Primary regulator of endogenous antioxidant genes
  • PI3K/Akt/mTOR pathway: Controls cell survival, proliferation, and autophagy
  • Mitochondrial apoptosis pathway: Key in oxidative stress-induced cell death

Melatonin, for example, demonstrates how antioxidants can modulate these pathways by inhibiting mTOR and Akt phosphorylation while reducing HIF-1α production [7].

Research Recommendations and Future Directions

  • Start with in vitro screening using the assays in Table 2 to establish baseline antioxidant capacity
  • Progress to cellular models using standardized oxidative stress induction
  • Investigate mechanism of action through the key pathways illustrated above
  • Validate in efficient in vivo models like zebrafish before mammalian studies

The most promising research direction involves exploring synergistic effects between natural and synthetic antioxidants, as some studies suggest enhanced benefits from combinations [6].

References

Cytotoxicity Assays: Core Methodologies for Assessment

Author: Smolecule Technical Support Team. Date: February 2026

When assessing the cytotoxicity of a compound like Isomintlactone, researchers typically use a suite of assays, each based on a different measurable cell health parameter. The table below summarizes the most common methodologies [1].

Assay Name Detection Principle Key Readout Typical Experimental Workflow

| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity; dead cells uptake dye | Percentage of viable (unstained) cells | 1. Incubate cells with compound. 2. Mix cell suspension with Trypan Blue. 3. Count stained (dead) and unstained (live) cells under a microscope [1]. | | MTT Assay | Mitochondrial function; reduction of tetrazolium salt to colored formazan | Colorimetric measurement of formazan dye | 1. Treat cells with compound in a multi-well plate. 2. Add MTT reagent and incubate. 3. Solubilize formed formazan crystals. 4. Measure absorbance with a plate reader [1]. | | XTT/WST-1 Assay | Mitochondrial function; reduction of tetrazolium salt to water-soluble formazan | Colorimetric measurement of water-soluble formazan | 1. Treat cells with compound. 2. Add XTT or WST-1 reagent directly to the culture medium. 3. Measure absorbance with a plate reader after incubation [1]. | | ATP Assay | Cell viability; quantification of intracellular ATP levels (luminescence) | Luminescent signal proportional to viable cell number | 1. Lyse cells treated with the compound. 2. Add luciferase enzyme and substrate. 3. Measure emitted luminescence [1]. | | LDH Assay | Membrane integrity; measures lactate dehydrogenase (LDH) enzyme released from dead cells | Colorimetric measurement of released LDH | 1. Treat cells with compound. 2. Collect cell culture supernatant. 3. Add LDH assay reagents to the supernatant. 4. Measure absorbance; signal correlates with dead cells [1]. |

A Generalized Workflow for Cytotoxicity Screening

The following diagram outlines a general experimental workflow for conducting and validating a cytotoxicity assessment, which can be applied to this compound.

G Start Start Cytotoxicity Assessment A1 Cell Seeding and Culture Establishment Start->A1 A2 Treatment with This compound A1->A2 A3 Incubation Period (24h, 48h, 72h) A2->A3 A4 Apply Cytotoxicity Assay (e.g., MTT, ATP) A3->A4 A5 Signal Measurement (Absorbance, Luminescence) A4->A5 A6 Data Analysis: IC50 Calculation A5->A6 End Report Results A6->End

Identifying Mechanisms of Action

Once cytotoxicity is established, pathway analysis can identify the biological processes and signaling pathways affected by this compound. This typically involves transcriptomic or proteomic analysis followed by bioinformatic tools [2].

G Start Mechanism of Action Investigation S1 Treat Cells with This compound vs Control Start->S1 S2 Extract RNA or Protein S1->S2 S3 Omics Profiling (RNA-seq, Proteomics) S2->S3 S4 Identify Differentially Expressed Genes/Proteins S3->S4 S5 Pathway Enrichment Analysis using g:Profiler, GSEA S4->S5 S6 Visualize and Interpret Networks in Cytoscape S5->S6 End Propose Mechanism of Action S6->End

A Guide to Finding Specific Data on this compound

Since direct data on this compound is unavailable, here are steps you can take to find the information you need:

  • Search specialized databases: Look up This compound (or its synonyms) in PubMed, Google Scholar, and SciFinder. Use keywords like "this compound cytotoxicity," "anti-cancer," or "pharmacology."
  • Investigate related compounds: Cytotoxicity data on structurally similar natural products (e.g., other mint lactones or sesquiterpenes) can provide valuable clues and a basis for comparison.
  • Consult original literature: The most reliable data will come from primary research articles. When you find a relevant paper, pay close attention to the "Materials and Methods" section for exact experimental protocols and the "Results" section for quantitative data.

References

comparative GC-MS of Isomintlactone sources

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Isomintlactone

The table below summarizes the key chemical and occurrence data for this compound from the FoodB (FooDB) database and related research [1] [2] [3]:

Property Details
IUPAC Name 3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one [1]
Chemical Formula C₁₀H₁₄O₂ [1]
CAS Number 75684-66-1 [1]
Description An organic compound belonging to the class of benzofurans, found in various mint species [1].
Natural Occurrence Highest concentration in peppermints (Mentha × piperita); also found in Corsican Mentha aquatica, M. arvensis, M. pulegium, and other herbs and spices [1] [2] [3].
Optical Rotation [α]20D -51.8 (c, 10 in EtOH) [1]

A Standard GC-MS Workflow for Analysis

While a source-comparison method was not found, the following diagram outlines a generalized GC-MS workflow for metabolite analysis, which is applicable to compounds like this compound. This process is central to generating the comparative data you're seeking [4].

A Cultivation on 13C-Labeled Substrate B Metabolite Extraction A->B C Derivatization B->C D GC-MS Analysis C->D E Data Processing & Isotopomer Analysis D->E F Flux Calculation & Model Fitting E->F

Key Experimental Steps [4]:

  • Sample Preparation and Derivatization: For non-volatile metabolites like this compound, a derivatization step is crucial to make them volatile for GC-MS analysis. This often involves converting acids and hydroxyl groups to their trimethylsilyl (TMS) derivatives.
  • GC-MS Instrumentation: A single-quadrupole mass spectrometer with electron impact (EI) ionization is most commonly used. It is robust, sensitive, and provides accurate labeling patterns. A non-polar capillary column (e.g., DB-1 or DB-5) is recommended for high-resolution separation [4].
  • Data Interpretation: The analysis involves measuring the mass isotopomer distribution (M0, M1, M2... representing molecules with 0, 1, 2... heavy atoms). This data is used to calculate metabolic fluxes, providing a "fingerprint" of the intracellular metabolic activities [4].

References

Isomintlactone enantiomer odor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Isomintlactone

This compound is a natural aromatic compound found predominantly in peppermint (Mentha × piperita) [1] [2].

Property Description
IUPAC Name (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1]
Molecular Formula C10H14O2 [1] [2]
Molecular Weight 166.22 g/mol [1]
Chemical Class Benzofurans (a benzofuran ring fused to a lactone) [2]
Natural Source Peppermint oil [1] [2]
Reported Odor Sweet, coconut, coumarin-like [1]
Enantiomer Data Insufficient public experimental data on odor comparison

Experimental Insights into Enantiomer Odor Discrimination

Although direct data for this compound is unavailable, research on other enantiomer pairs provides a framework for how such studies are conducted and the potential outcomes you might expect.

  • Key Experimental Protocols: Studies often use behavioral olfactory assays with model organisms like mice. A common method is the two-alternative forced choice (2-AFC) task in a Y-maze [3] [4]. In this setup, an animal is trained to associate one enantiomer with a reward and must choose between the two enantiomers presented at the Y-junction. The correct choice rate across a range of diluted concentrations helps determine both detection thresholds (the lowest concentration an animal can sense) and discrimination thresholds (the lowest concentration at which it can tell the two apart) [4].

  • The Role of Olfactory Receptors: The ability to distinguish enantiomers stems from the stereospecificity of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) [5] [4]. Just as a right hand must shake a right hand, an OR's binding pocket may accommodate one enantiomer better than its mirror image, leading to different signal patterns in the brain [6] [7]. Research on carvone enantiomers shows they activate many of the same ORs, but a minority of highly sensitive, best-tuned receptors are critical for discrimination at low concentrations [5] [4].

  • Nostril-Specific Learning in Humans: A fascinating study demonstrated that training humans to discriminate between carvone or limonene enantiomers using only one nostril led to improved performance that did not transfer to the untrained nostril [8]. This suggests that the initial, analytical processing of olfactory structural features remains plastic in adults and is localized.

The following diagram illustrates the hierarchical processing of odor information that enables fine discrimination, such as between enantiomers.

hierarchy O Odorant Molecule (e.g., an Enantiomer) OR Olfactory Receptor (OR) Stereospecific Binding O->OR Binds to GL Glomerulus in Olfactory Bulb OR->GL Signal Convergence OC Olfactory Cortex (Elemental Odor Extraction) GL->OC Processing & Lateral Inhibition OP Odor Perception OC->OP Hierarchical Decoding

References

Isomintlactone correlation with antioxidant capacity

Author: Smolecule Technical Support Team. Date: February 2026

Isomintlactone and Antioxidant Research Context

This compound is a natural organic compound with the molecular formula C10H14O2 [1]. A 2017 paper in Synlett describes its total synthesis, confirming it as a subject of scientific interest [2]. Research on closely related mint oils (such as peppermint and spearmint oil) has demonstrated significant in vitro anti-inflammatory and antioxidant activities, suggesting that compounds from this family are promising candidates for further study [3].

The antioxidant capacity of a compound is not measured by a single universal test but through various assays based on different mechanisms. The table below summarizes common types of assays that are typically used to generate the quantitative data researchers need.

Assay Category Mechanism Example Assays Typical Output
Electron Transfer (ET) Measures the ability of an antioxidant to donate an electron to reduce an oxidant [4] [5]. DPPH, ABTS/TEAC, FRAP, CUPRAC [4] [5] Trolox Equivalents (TE), IC50 values [5]
Hydrogen Atom Transfer (HAT) Measures the ability of an antioxidant to donate a hydrogen atom to quench free radicals [4] [5]. ORAC [4] [5] Trolox Equivalents (TE)

Experimental Protocols for Antioxidant Capacity

Should you obtain a sample of this compound, here are detailed methodologies for two common antioxidant assays you could perform. These protocols are adapted from research on mint oils and review articles [4] [3].

  • DPPH Radical Scavenging Assay

    • Principle: This electron transfer-based assay measures the decrease in absorbance of the purple DPPH• radical as it is reduced by an antioxidant, turning yellow [4].
    • Procedure: Prepare a 0.1 mM methanol solution of DPPH•. Mix the DPPH solution with serial dilutions of the this compound sample (e.g., in methanol). Incubate the mixture in the dark at room temperature for 30 minutes. Measure the absorbance of the solution at 517 nm using a spectrophotometer. A methanol blank and a DPPH solution without the sample (control) are required [3].
    • Calculation: The radical scavenging activity (%) is calculated as [(Abs_control - Abs_sample) / Abs_control] * 100. The results are often expressed as IC50 (the concentration required to scavenge 50% of the DPPH radicals) or in Trolox equivalents [4].
  • Reducing Power Assay (Ferric Reducing Ability)

    • Principle: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) [3].
    • Procedure: Mix the this compound sample with sodium phosphate buffer (0.2 M, pH 6.6) and a potassium ferricyanide solution. Incubate the mixture at 50°C for 20 minutes. After incubation, add trichloroacetic acid to stop the reaction. The solution is then mixed with ferric chloride, and the absorbance is read at 700 nm [3].
    • Calculation: A higher absorbance at 700 nm indicates greater reducing power. The results are typically compared to a standard like ascorbic acid or Trolox and expressed as Ascorbic Acid Equivalents or Trolox Equivalents.

The following diagram illustrates a generalized workflow for evaluating the antioxidant properties of a compound like this compound, from sample preparation to data analysis.

G cluster_1 Key Assay Types start Sample Preparation step1 Antioxidant Assay Execution start->step1 assay_et Electron Transfer (ET) e.g., DPPH, FRAP assay_hat Hydrogen Atom Transfer (HAT) e.g., ORAC step2 Absorbance Measurement step1->step2 step3 Data Calculation step2->step3 end Result Interpretation step3->end assay_et->step1 assay_hat->step1

References

Multivariate Analysis of Essential Oils Containing Isomintlactone

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study analyzed the chemical composition and antioxidant activity of four Moroccan essential oils, including Mentha piperita, for which isomintlactone was the major compound (35.55%) [1].

Property Description
Studied Species Mentha piperita, Mentha pulegium, Thymus serpyllum, Thymus zygis [1]
Major Compound in M. piperita This compound (35.55%) [1]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Antioxidant Activity Assays DPPH, ABTS, H2O2, FRAP, Total Antioxidant Capacity (TAC) [1]
Multivariate Analysis Used to correlate major chemical compounds with antioxidant assay results [1]
Key Finding Antioxidant activities (DPPH, ABTS, TAC, FRAP) were mainly influenced by major compounds of M. pulegium and M. piperita EOs [1].

Detailed Experimental Protocol

The following table outlines the key experimental methodologies used in the study [1]:

Experimental Phase Protocol Description
Sample Preparation Essential oils (EOs) were extracted from the aerial parts of the plants.
Chemical Composition GC-MS analysis was performed to identify and quantify the chemical constituents of the EOs.

| Antioxidant Activity | DPPH/ABTS/H2O2 Scavenging: Measured the decrease in absorbance of the radical solution after mixing with the EO. FRAP: Measured the reduction of ferric tripyridyltriazine (Fe3+-TPTZ) to a ferrous form (Fe2+-TPTZ) by antioxidants. Total Antioxidant Capacity (TAC): Expressed as the equivalent concentration of ascorbic acid (mg AAs/mL). | | Data Analysis | Multivariate analysis was applied to find correlations between the abundance of major chemical compounds and the results from the various antioxidant activity tests. |

Research Workflow and Analytical Relationships

Start Plant Material Collection A Essential Oil Extraction Start->A B Chemical Composition Analysis (GC-MS) A->B C Antioxidant Activity Assays B->C D Data Collection C->D E Multivariate Analysis D->E F Result Interpretation E->F G Conclusion: Identify influential compounds on activity F->G

Interpretation and Further Research

The available study demonstrates the value of multivariate analysis for linking specific chemical components like this compound to biological activities. To deepen this research, you could:

  • Investigate Other Bioactivities: Explore potential antimicrobial, anti-inflammatory, or anticancer activities of this compound-rich oils using similar multivariate approaches [1].
  • Expand Chemical Analysis: Include a wider range of Mentha and Thymus species to build a more comprehensive dataset for comparison.
  • Focus on Compound Isolation: While the study focused on essential oils as a whole, future work could isolate this compound to study its individual contribution to the observed antioxidant effects.

References

×

Physical Description

Liquid; herbaceous minty aroma

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Heavy Atom Count

12

Density

1.058-1.063

Melting Point

77-79°C

UNII

5MFC49WM8L

GHS Hazard Statements

Aggregated GHS information provided by 1549 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13341-72-5
75684-66-1

Wikipedia

Isomintlactone
Mint lactone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-: ACTIVE

Dates

Last modified: 04-14-2024

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